7-methoxy-3H-phenothiazin-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91578-48-2 |
|---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
7-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H9NO2S/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 |
InChI Key |
HRXISCIYFRBLPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-methoxy-3H-phenothiazin-3-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties of Phenothiazin-3-one Analogs
The chemical properties of phenothiazin-3-one derivatives are influenced by the nature and position of their substituents. Below is a summary of computed and experimental data for closely related compounds, which can provide an estimation of the expected properties for 7-methoxy-3H-phenothiazin-3-one.
| Property | 1,7-dimethoxy-3H-phenothiazin-3-one[1] | 7-(dimethylamino)-3H-phenothiazin-3-one[2] | 7-methoxy-3H-phenoxazin-3-one[3] |
| IUPAC Name | 1,7-dimethoxyphenothiazin-3-one | 7-(dimethylamino)phenothiazin-3-one | 7-methoxy-3H-phenoxazin-3-one |
| Molecular Formula | C₁₄H₁₁NO₃S | C₁₄H₁₂N₂OS | C₁₃H₉NO₃ |
| Molecular Weight | 273.31 g/mol | 256.32 g/mol | 227.22 g/mol |
| CAS Number | Not available | 2516-05-4 | 5725-89-3 |
| XLogP3-AA | 2.2 | 2.1 | 1.5 (Predicted) |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 5 | 3 | 4 |
| Rotatable Bond Count | 2 | 1 | 1 |
| Exact Mass | 273.04596439 Da | 256.06703418 Da | 227.05824 Da |
| Topological Polar Surface Area | 73.2 Ų | 46.4 Ų | 54.7 Ų |
Synthesis of the Phenothiazin-3-one Core
A general and established method for the synthesis of the 3H-phenothiazin-3-one scaffold involves the reaction of an o-mercaptoaniline derivative with a quinone in a polar solvent. This method is detailed in patent literature and provides a viable route to various substituted phenothiazin-3-ones.[4]
General Experimental Protocol for the Synthesis of Substituted 3H-phenothiazin-3-ones[4]
This protocol is adapted from a general method for preparing 3H-phenothiazin-3-ones and a specific example for a dimethoxy-substituted analog.
Reactants:
-
Substituted o-mercaptoaniline (e.g., 2-amino-5-methoxythiophenol for a 7-methoxy analog)
-
Substituted p-benzoquinone (e.g., 2-methoxy-p-benzoquinone)
-
Polar solvent (e.g., methanol, ethanol, acetic acid, or mixtures with water)
Procedure:
-
A solution of the substituted o-mercaptoaniline (1 mole equivalent) in a suitable polar solvent is prepared.
-
To this solution, the substituted p-benzoquinone (2 mole equivalents) is added, either as a solid or dissolved in the same solvent.
-
The reaction mixture is stirred at a temperature ranging from -10°C to ambient temperature. The reaction is typically carried out at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the desired 3H-phenothiazin-3-one product often precipitates from the reaction mixture.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., cold methanol) to remove unreacted starting materials and byproducts, and then dried.
Logical Workflow for the Synthesis of 3H-Phenothiazin-3-ones
Caption: General workflow for the synthesis of 3H-phenothiazin-3-one derivatives.
Spectral Characterization of Related Phenoxazin-3-ones
While specific spectral data for this compound is not available, the characterization of the analogous 3H-phenoxazin-3-one derivatives provides a strong indication of the expected spectral features. The following data is for novel 3H-phenoxazin-3-one derivatives and illustrates the typical spectroscopic fingerprints.[5]
Example Spectral Data for a 2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-one[5]
-
IR (KBr) ν_max cm⁻¹: 1651 (C=O), 1618 (C=N), 1259, 1030 (C-OCH₃), 1195 (C-O-C).
-
¹H NMR (400 MHz, CDCl₃) δ: 7.12-7.48 (4H, m, Ar-H), 3.88 (3H, s, OCH₃), 3.82 (3H, s, OCH₃).
-
¹³C NMR (75 MHz, CDCl₃) δ: 171.2, 153.9, 145.9, 138.7, 135.4, 134.5, 127.2, 126.6, 125.2, 119.6, 116.0, 115.5, 60.9, 60.3.
-
ESI-MS, m/z: 337 [M+H]⁺.
For this compound, one would expect to see characteristic signals for the methoxy group in the ¹H and ¹³C NMR spectra, similar to the example above. The IR spectrum would show a characteristic carbonyl stretch, and the mass spectrum would correspond to its specific molecular weight.
Potential Biological Activity and Signaling Pathways
Phenothiazines are a well-established class of compounds with a broad range of biological activities, most notably as antipsychotic drugs.[6] Their mechanism of action is often linked to the blockade of dopaminergic receptors. Furthermore, phenothiazine derivatives have been investigated for their potential as:
-
Calmodulin and protein kinase C inhibitors
-
Antiproliferative agents
-
Inhibitors of P-glycoprotein transport function, which is relevant to overcoming multidrug resistance in cancer.[6]
The antitumor activity of related phenoxazine compounds, such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, has been demonstrated to involve the inhibition of cell growth and induction of apoptosis.
Hypothesized Signaling Pathway Inhibition by Phenothiazine Derivatives
References
- 1. 1,7-dimethoxy-3H-phenothiazin-3-one | C14H11NO3S | CID 12199928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3H-Phenothiazin-3-one, 7-(dimethylamino)- | C14H12N2OS | CID 73024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-METHOXY-3H-PHENOXAZIN-3-ONE | CAS 5725-89-3 [matrix-fine-chemicals.com]
- 4. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]
- 5. journalijar.com [journalijar.com]
- 6. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-3H-phenothiazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 7-methoxy-3H-phenothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents computed predictions for its core properties and details the established experimental protocols for their determination. Furthermore, this guide outlines a plausible synthetic pathway and discusses the general biological activities of the broader phenothiazine class, offering valuable context for research and development.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and metabolism. The following table summarizes the predicted physicochemical properties for this compound.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₃H₉NO₂S | - |
| Molecular Weight | 243.28 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 243.03779 g/mol | PubChem |
| Monoisotopic Mass | 243.03779 g/mol | PubChem |
| Topological Polar Surface Area | 54.9 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
| Complexity | 373 | PubChem |
Note: The values presented in this table are computationally predicted and have not been experimentally verified. These predictions provide a valuable starting point for experimental design.
Synthesis Pathway
A plausible synthetic route for this compound can be adapted from established methods for preparing phenothiazin-3-ones. A common approach involves the reaction of an aminothiophenol with a quinone in a suitable solvent.[1]
Caption: Plausible synthesis of this compound.
Experimental Protocols
The following sections detail standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a crystalline solid's purity.[2][3]
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[3]
-
The capillary tube is placed in a melting point apparatus.[4]
-
The sample is heated at a controlled rate, typically starting with a rapid heat to approach the expected melting point, then slowing to 1-2°C per minute for an accurate reading.[5]
-
The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample is liquid.[2][5]
Caption: Workflow for melting point determination.
Solubility Determination
Assessing a compound's solubility in various solvents provides insights into its polarity and potential for dissolution in biological fluids.[6][7]
Methodology:
-
A small, measured amount of the compound (e.g., 10-25 mg) is placed in a test tube.[8][9]
-
A specific volume of the solvent (e.g., 0.5-1 mL of water, ethanol, DMSO) is added.[8][9]
-
The mixture is agitated vigorously for a set period (e.g., 60 seconds).[6]
-
The solubility is observed and categorized as soluble, partially soluble, or insoluble.[6]
-
For aqueous solutions, the pH can be measured to indicate acidic or basic properties.[7]
Caption: Workflow for solubility determination.
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) is critical for predicting a compound's ionization state at different pH values, which affects its absorption and distribution.[10][11]
Methodology:
-
A series of buffer solutions with a range of known pH values are prepared.[11]
-
A stock solution of the compound is prepared and added to each buffer solution in a 96-well plate or individual cuvettes.[11]
-
The UV-Vis absorption spectrum of each solution is recorded.[10]
-
The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different extinction coefficients is plotted against pH.[12]
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[13]
Caption: Workflow for pKa determination via UV-Vis.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[14][15]
Methodology:
-
n-Octanol and a buffered aqueous solution (typically at pH 7.4) are pre-saturated with each other.[16]
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed in a flask and shaken until equilibrium is reached.[16]
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[15]
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]
Caption: Workflow for LogP determination by the shake-flask method.
Biological Activity and Signaling Pathways
Phenothiazine derivatives are known for a wide range of biological activities, primarily as antipsychotic agents.[17][18] Their mechanism of action is often attributed to the blockade of dopamine receptors in the central nervous system.[19] Additionally, some phenothiazines exhibit anticancer, antimicrobial, and anti-inflammatory properties.[20][21] The diverse biological effects are also linked to their ability to inhibit calmodulin and protein kinase C, as well as to reverse multidrug resistance in cancer cells.[19]
Caption: General mechanisms of action for phenothiazine derivatives.
This guide serves as a foundational resource for researchers interested in this compound. While experimental data for this specific compound is not yet widely available, the provided predictions, protocols, and contextual information offer a robust framework for initiating further investigation.
References
- 1. hi-tec.tripod.com [hi-tec.tripod.com]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. chm.uri.edu [chm.uri.edu]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. ursinus.edu [ursinus.edu]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. ulm.edu [ulm.edu]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. if-pan.krakow.pl [if-pan.krakow.pl]
- 20. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
An In-Depth Technical Guide to 7-methoxy-3H-phenothiazin-3-one: Structure, Properties, and Synthetic Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the molecular structure and weight of 7-methoxy-3H-phenothiazin-3-one. Due to the limited availability of direct experimental data for this specific compound in scientific literature and chemical databases, this guide also furnishes information on its core structure, 3H-phenothiazin-3-one, to offer a foundational understanding. The content herein is curated to support research and development endeavors in medicinal chemistry and related fields.
Molecular Structure and Weight
Based on this structure, the key molecular properties have been calculated and are presented below.
| Property | Value |
| Molecular Formula | C₁₃H₉NO₂S |
| Calculated Molecular Weight | 243.28 g/mol |
| IUPAC Name | This compound |
Core Moiety: 3H-phenothiazin-3-one
The core structure of the requested molecule is 3H-phenothiazin-3-one, also known as phenothiazone. This compound serves as a crucial scaffold for the synthesis of various derivatives.[1] Understanding its properties is essential for predicting the characteristics of its substituted analogues.
| Property | Value | Reference |
| CAS Number | 581-30-6 | [2][3] |
| Molecular Formula | C₁₂H₇NOS | [3][4] |
| Molecular Weight | 213.26 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis of Phenothiazin-3-one Derivatives
The synthesis of the phenothiazin-3-one core and its derivatives is a key area of research in medicinal chemistry.[5] While a specific protocol for this compound is not documented in the searched literature, general synthetic routes for this class of compounds have been established.
General Experimental Protocol: Synthesis of 3H-phenothiazin-3-ones
A common method for the synthesis of the 3H-phenothiazin-3-one scaffold involves the condensation of an o-aminothiophenol with a benzoquinone derivative.[1] A patented method describes the reaction of 1 mole of o-mercaptoaniline with 2 moles of a quinone in a polar solvent, such as a lower alkanol or acetic acid, at a temperature ranging from -10°C to ambient temperature.[6] This reaction proceeds without the need for a catalyst.[6]
For the synthesis of substituted derivatives, appropriately substituted precursors are utilized. For instance, the synthesis of 2,7-dimethoxy-3H-phenothiazin-3-one is achieved by reacting 1 mole of 2-amino-5-methoxy thiophenol with 2 moles of 2-methoxy-p-benzoquinone in a polar solvent at room temperature.[6]
Biological Context and Significance
Phenothiazine derivatives are a well-established class of compounds with a broad spectrum of biological activities.[7] They are historically significant as some of the first synthetic antipsychotic drugs.[7] Beyond their neuroleptic effects, which are primarily associated with the blockade of dopaminergic receptors, these compounds have been investigated for a range of other therapeutic applications.[7]
Research has shown that phenothiazine derivatives can exhibit calmodulin and protein kinase C inhibitory actions, anti-proliferative effects, and the ability to reverse multidrug resistance, indicating their potential in cancer chemoprevention.[7] The phenothiazin-3-one core is considered a valuable pharmacophore, and its derivatives have been studied for their potential as antibacterial agents and for the treatment of neurodegenerative disorders.[5]
Structural Relationship Diagram
The following diagram illustrates the structural relationship between the parent compound, 3H-phenothiazin-3-one, and the target molecule, this compound.
Caption: Derivational path from the core to the target molecule.
References
- 1. 3H-Phenothiazin-3-one | 581-30-6 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]
- 7. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 7-methoxy-3H-phenothiazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 7-methoxy-3H-phenothiazin-3-one. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this guide combines computational predictions, data from structurally related phenothiazine analogues, and standardized methodologies to provide a robust framework for researchers.
Introduction
This compound is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are a well-established group of molecules with significant applications in medicine, particularly as antipsychotic agents.[1] The unique tricyclic "butterfly" structure of the phenothiazine core imparts distinct physicochemical properties that are critical to its biological activity and formulation development.[2] This guide focuses on two key developability parameters for this compound: solubility and chemical stability. Understanding these properties is essential for designing effective delivery systems and ensuring the compound's integrity during storage and administration.
Physicochemical Properties
While experimental data for this compound is scarce, computational models provide valuable predictions for its key physicochemical properties. For a more complete profile, data for the closely related analogue, 1,7-dimethoxy-3H-phenothiazin-3-one, is also presented.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value (for 1,7-dimethoxy-3H-phenothiazin-3-one) | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₃S | [3] |
| Molecular Weight | 273.31 g/mol | [3] |
| XLogP3 | 2.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Polar Surface Area | 73.2 Ų |[3] |
Solubility Profile
The solubility of a compound is a critical factor influencing its absorption and bioavailability. Based on the parent phenothiazine structure, this compound is expected to have low aqueous solubility and higher solubility in organic solvents.
Aqueous and Organic Solubility
The parent compound, 10H-phenothiazine, is documented as being insoluble in water but moderately soluble in organic solvents like ethanol, ether, and chloroform.[1] The introduction of a methoxy group and a ketone to the phenothiazine core in this compound will influence its polarity and crystal lattice energy, thereby affecting its solubility profile. The predicted XLogP3 value of 2.2 for a dimethoxy-analogue suggests a lipophilic character, reinforcing the expectation of poor water solubility.[3]
Table 2: General Solubility of Phenothiazine Derivatives
| Solvent | General Solubility | Reference |
|---|---|---|
| Water | Insoluble / Very Poorly Soluble | [1] |
| Ethanol | Slightly to Moderately Soluble | [1][4] |
| Chloroform | Readily Soluble | [5] |
| Benzene | Readily Soluble | [5] |
| Acetonitrile (ACN) | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - |
| Acetone | Poorly Soluble | [5] |
| Hexane | Poorly Soluble |[5] |
Proposed Experimental Protocol for Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard technique for determining thermodynamic solubility.[7]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 5 mg in 2 mL). This ensures that a saturated solution is achieved.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 500 rpm).[7]
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
After equilibration, allow the samples to rest for a sedimentation period or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid.[7]
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.[7]
Stability Profile
Phenothiazines are susceptible to degradation, primarily through oxidation. Light and pH can also influence their stability.[8][9]
Key Degradation Pathways
The primary route of degradation for the phenothiazine core is oxidation at the electron-rich sulfur atom, leading to the formation of a sulfoxide.[9][10] This oxidation can be initiated by atmospheric oxygen, peroxide contaminants, or light exposure. Further oxidation can occur, and depending on the substituents and conditions, cleavage of side chains or polymerization may also be observed.[10] The presence of an electron-donating methoxy group may influence the rate of oxidation.
Proposed Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies, as described in the ICH Q1A(R2) guideline, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[11][12][13]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure: A systematic approach is taken to expose the compound to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation.[11]
-
Acid Hydrolysis: Mix the drug solution with 0.1N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the drug solution with 0.1N NaOH and maintain at room temperature or heat gently.
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug powder and the drug solution to dry heat (e.g., 80°C) in a calibrated oven.
-
Photolytic Degradation: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.
Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
The method must be capable of separating the intact drug from all process-related impurities and degradation products.[13]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the assessment of a compound's solubility and stability profile.
Caption: General workflow for solubility and stability testing.
Potential Degradation Pathway
This diagram shows a potential oxidative degradation pathway for the phenothiazine core structure, which is the most common degradation route.
Caption: Potential oxidative degradation of the phenothiazine core.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,7-dimethoxy-3H-phenothiazin-3-one | C14H11NO3S | CID 12199928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems [mdpi.com]
- 5. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. [Stability of products of degradation of phenothiazine derivatives and their analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-methoxy-3H-phenothiazin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 7-methoxy-3H-phenothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document synthesizes data from structurally related phenothiazine and phenoxazine derivatives to predict its spectroscopic characteristics. Detailed experimental protocols for the acquisition of such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: Predicted UV-Visible Absorption Data
| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Reference Compounds |
| Methanol/Ethanol | ~280-290 | ~6,000 - 7,000 | n-π | Phenothiazine derivatives[1] |
| Methanol/Ethanol | ~320-340 | ~15,000 - 20,000 | π-π | Phenothiazine derivatives[1] |
| Methanol/Ethanol | ~520-540 | ~3,000 - 5,000 | Intramolecular Charge Transfer | 3H-phenoxazin-3-one derivatives[2] |
Table 2: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Reference Compounds |
| C=O (ketone) | ~1640 - 1660 | Strong | 3H-phenoxazin-3-one derivatives[3] |
| C=N (imine) | ~1600 - 1620 | Medium-Strong | 3H-phenoxazin-3-one derivatives[3] |
| C-O-C (aryl ether) | ~1250 - 1270 and ~1020-1040 | Strong | 3H-phenoxazin-3-one derivatives[3] |
| C-S-C (thioether) | ~680 - 720 | Medium | General phenothiazines |
Table 3: Predicted ¹H NMR Chemical Shift Data (in CDCl₃)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compounds |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | singlet | N/A | 3-methoxyphenothiazine, phenoxazine derivatives[3][4] |
| Aromatic Protons | ~6.8 - 7.8 | multiplet | ~2-9 | Phenothiazine and phenoxazine derivatives[3][4] |
Table 4: Predicted ¹³C NMR Chemical Shift Data (in CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Reference Compounds |
| C=O | ~170 - 172 | 3H-phenoxazin-3-one derivatives[3] |
| C=N | ~152 - 154 | 3H-phenoxazin-3-one derivatives[3] |
| C-O (methoxy) | ~160 - 162 | 3H-phenoxazin-3-one derivatives[3] |
| Aromatic Carbons | ~110 - 150 | Phenothiazine and phenoxazine derivatives[3] |
| -OCH₃ | ~55 - 56 | 3H-phenoxazin-3-one derivatives[3] |
Table 5: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Ion Type |
| Electrospray (ESI+) | ~244.05 | [M+H]⁺ |
| Electron Ionization (EI) | ~243.04 | [M]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A double-beam UV-Vis spectrophotometer, such as an Agilent Technologies Cary 50 or similar, is utilized.[5] Quartz cuvettes with a 1 cm path length are used for all measurements.[6]
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mM. Serial dilutions are then performed to obtain working solutions in the range of 1-100 µM.
-
Data Acquisition : The spectrophotometer is blanked with the solvent used for sample preparation. The absorption spectrum is then recorded over a wavelength range of 200-800 nm.[5]
2. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a SPECORD M-80 (Zeiss, Jena, Germany), is employed.[7]
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7] A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for ¹H, is used.[8]
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal or TMS.
-
4. Mass Spectrometry (MS)
-
Instrumentation : An Agilent 1290 HPLC coupled to a 6224 Time-of-Flight (TOF) mass spectrometer or a similar high-resolution mass spectrometer is suitable.[8]
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. The solution may be introduced into the mass spectrometer via direct infusion or through an HPLC system.
-
Data Acquisition :
-
Electrospray Ionization (ESI) : This is a soft ionization technique suitable for polar and thermally labile molecules. Spectra are acquired in both positive and negative ion modes.
-
Electron Ionization (EI) : This is a higher-energy ionization technique that can provide information about the molecular weight and fragmentation pattern. It is typically used with gas chromatography (GC-MS).
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Hypothetical inhibition of a signaling pathway by a phenothiazine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one as a spectroscopic off-on probe for highly sensitive and selective detection of nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalijar.com [journalijar.com]
- 4. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. rsc.org [rsc.org]
The Biological Activity of 7-methoxy-3H-phenothiazin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a broad spectrum of established biological activities. This technical guide focuses on the specific, yet less-explored, compound 7-methoxy-3H-phenothiazin-3-one . While extensive public data on this particular molecule is limited, this document consolidates available information, infers potential activities based on the broader phenothiazine class, and provides detailed experimental protocols for its future investigation. The primary documented potential of this compound lies in its role as an inhibitor of mammalian leukotriene biosynthesis, suggesting applications in treating inflammatory conditions. Furthermore, this guide explores its hypothetical anticancer and antimicrobial properties, drawing parallels with structurally related phenothiazine derivatives. This paper aims to serve as a foundational resource for researchers initiating studies on this promising compound.
Introduction
The phenothiazine tricycle is a privileged scaffold in drug discovery, leading to the development of drugs with antipsychotic, antihistaminic, and antiemetic properties. More recently, the anticancer and antimicrobial activities of phenothiazine derivatives have garnered significant attention, making this chemical class a fertile ground for new therapeutic agents. This compound is a specific derivative whose biological profile is not yet extensively characterized in peer-reviewed literature. A US patent has identified phenothiazone derivatives, including this compound, as inhibitors of mammalian leukotriene biosynthesis, pointing towards their potential utility in treating asthma, allergies, and inflammation. This guide provides a comprehensive overview of its known synthesis, its putative biological activities, and the experimental frameworks required to validate these activities.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for analogous compounds, a probable synthetic route involves the condensation of 2-amino-5-methoxythiophenol with a suitable benzoquinone derivative. A patent for the preparation of the related compound, 2,7-dimethoxy-3H-phenothiazin-3-one, describes the reaction of 1 mole of 2-amino-5-methoxythiophenol with 2 moles of 2-methoxy-p-benzoquinone in a polar solvent at room temperature. It is plausible that this compound could be synthesized via a similar pathway.
The precursor, 2-amino-5-methoxythiophenol, can be prepared by the hydrolysis of 2-amino-6-methoxybenzothiazole in the presence of a strong base like potassium hydroxide, followed by neutralization.
Below is a conceptual workflow for the synthesis.
Biological Activities
While specific experimental data for this compound is scarce, its biological potential can be inferred from patent literature and the well-documented activities of the broader phenothiazine class.
Inhibition of Leukotriene Biosynthesis
A key piece of evidence points to the role of this compound as an inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. Their overproduction is implicated in a variety of inflammatory diseases. By inhibiting this pathway, this compound could serve as a therapeutic agent for conditions such as:
-
Asthma
-
Allergic rhinitis
-
Inflammatory arthritis
-
Psoriasis
The diagram below illustrates the leukotriene biosynthesis pathway and the putative point of inhibition.
Potential Anticancer Activity
Phenothiazine derivatives have demonstrated significant anticancer activity through various mechanisms. Although not specifically tested for this compound, it is plausible that it may share these properties. The common anticancer mechanisms of phenothiazines include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of malignant cells.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
Modulation of Signaling Pathways: Interfering with pathways crucial for cancer cell survival and growth, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a common target for phenothiazine derivatives.
Potential Antimicrobial Activity
Many phenothiazine derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity and the inhibition of efflux pumps, which are responsible for antibiotic resistance.
Quantitative Data
As of the time of this writing, there is no publicly available quantitative data (e.g., IC₅₀, MIC) on the biological activity of this compound. The tables below are structured to present such data once it becomes available through future research.
Table 1: Potential Anti-inflammatory Activity of this compound
| Assay Type | Target | Metric | Value |
| Leukotriene Biosynthesis Inhibition | 5-Lipoxygenase | IC₅₀ | Data Not Available |
| Cellular Leukotriene Production | LTB₄ Release | IC₅₀ | Data Not Available |
| Cellular Leukotriene Production | LTC₄ Release | IC₅₀ | Data Not Available |
Table 2: Potential Anticancer Activity of this compound
| Cell Line | Assay Type | Metric | Value |
| e.g., MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | IC₅₀ | Data Not Available |
| e.g., A549 (Lung Cancer) | Cytotoxicity (MTT) | IC₅₀ | Data Not Available |
| e.g., HCT116 (Colon Cancer) | Cytotoxicity (MTT) | IC₅₀ | Data Not Available |
Table 3: Potential Antimicrobial Activity of this compound
| Microorganism | Assay Type | Metric | Value (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | MIC | Data Not Available |
| Escherichia coli | Broth Microdilution | MIC | Data Not Available |
| Candida albicans | Broth Microdilution | MIC | Data Not Available |
Experimental Protocols
The following are detailed, representative protocols for evaluating the biological activities of this compound.
Protocol for Leukotriene Biosynthesis Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of leukotriene production in stimulated cells.
Methodology:
-
Cell Culture: Culture rat basophilic leukemia (RBL-1) cells in appropriate media until they reach the desired confluence.
-
Cell Preparation: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium) to a final concentration of 1 x 10⁷ cells/mL.
-
Compound Incubation: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration 5 µM).
-
Reaction Incubation: Incubate the mixture for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., methanol) and acidifying to pH 3.
-
Extraction: Extract the leukotrienes from the supernatant using solid-phase extraction cartridges.
-
Analysis: Quantify the amounts of LTB₄ and LTC₄ using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol for Anticancer Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol for Antimicrobial Activity (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound is a compound with documented potential as an inhibitor of leukotriene biosynthesis, suggesting its utility in inflammatory diseases. While its anticancer and antimicrobial activities have not been specifically reported, the extensive research on the phenothiazine class of compounds strongly suggests that these are promising areas for future investigation.
To fully elucidate the therapeutic potential of this compound, the following steps are recommended:
-
Confirmation of Synthesis and Characterization: A robust and reproducible synthesis method needs to be established, and the compound's structure and purity must be confirmed using modern analytical techniques (NMR, MS, HPLC).
-
In Vitro Biological Evaluation: The protocols outlined in this guide should be employed to quantitatively assess its anti-inflammatory, anticancer, and antimicrobial activities.
-
Mechanism of Action Studies: Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Studies: If promising in vitro activity is observed, preclinical in vivo studies in relevant animal models will be necessary to evaluate its efficacy and safety.
This technical guide provides a starting point for researchers interested in exploring the biological activities of this compound. The foundational information and detailed protocols presented here are intended to facilitate the initiation of new research and contribute to the potential development of this compound into a novel therapeutic agent.
Potential Research Areas for 7-methoxy-3H-phenothiazin-3-one: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-methoxy-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are a well-established scaffold in medicinal chemistry, known for a wide range of biological activities. While specific research on this compound is limited, the structural alerts within the molecule, particularly the phenothiazine core and the methoxy substituent, suggest significant potential for investigation in several key therapeutic areas. This technical guide outlines promising research avenues for this compound, focusing on its potential as an anticancer, neuroprotective, and antioxidant agent. This document provides a comprehensive overview of the rationale for each research area, summaries of relevant quantitative data from structurally related compounds, detailed experimental protocols for preliminary screening, and visualizations of key pathways and workflows to guide future research endeavors.
Introduction to this compound
Phenothiazine and its derivatives are a cornerstone of pharmaceutical chemistry, having led to the development of drugs for a variety of conditions.[1] The tricyclic core of phenothiazine is known to interact with a multitude of biological targets. The introduction of a methoxy group at the 7-position of the 3H-phenothiazin-3-one scaffold can significantly influence its electronic properties and biological activity. Methoxy groups are known to often enhance the anticancer and antioxidant properties of various compounds.
While a definitive synthetic route for this compound is not extensively documented in publicly available literature, a patented method for the synthesis of the related compound 2,7-dimethoxy-3H-phenothiazin-3-one provides a strong foundation for its potential synthesis. This method involves the reaction of 2-amino-5-methoxy thiophenol with 2-methoxy-p-benzoquinone in a polar solvent at room temperature. A similar approach, utilizing appropriate precursors, could likely be employed for the synthesis of this compound.
Potential Research Area: Anticancer Activity
Rationale
The phenothiazine scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[2] Phenothiazine derivatives have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[2] The mechanisms of action are often multifactorial and can involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2.[2] The presence of a methoxy group can further enhance the cytotoxic potential of small molecules. Therefore, this compound is a prime candidate for investigation as a novel anticancer agent.
Quantitative Data for Structurally Related Phenothiazine Derivatives
While specific IC50 values for this compound are not available, the following table summarizes the anticancer activity of various other phenothiazine derivatives against different cancer cell lines, providing a benchmark for potential efficacy.
| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoperazine | PC-3 (Prostate) | 6.67 | |
| Fluphenazine | Melanoma | G0/G1 phase arrest | [2] |
| Chlorpromazine | Glioblastoma | Induces apoptosis and autophagy | [2] |
Experimental Protocols
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Experimental Workflow
Experimental workflow for anticancer evaluation.
Potential Research Area: Neuroprotective Activity
Rationale
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress is a major contributing factor to this neuronal damage.[3] Phenothiazine derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models.[3][4] Their mechanisms of action include antioxidant activity, free radical scavenging, and modulation of signaling pathways involved in neuronal survival.[3] Some phenothiazine derivatives have also been investigated as inhibitors of cholinesterases and beta-amyloid aggregation, both of which are key targets in Alzheimer's disease research.[5] The antioxidant properties often associated with the phenothiazine nucleus suggest that this compound could protect neurons from oxidative damage.
Quantitative Data for Structurally Related Phenothiazine Derivatives
The following table presents data on the neuroprotective and related activities of other phenothiazine derivatives.
| Phenothiazine Derivative | Activity | Model | IC50/EC50 | Reference |
| N-acylaminophenothiazine derivative | Neuroprotection against oxidative stress | Human neuroblastoma cells | - | [3] |
| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Acetylcholinesterase Inhibition | In vitro enzyme assay | 5.9 ± 0.6 µM | [5] |
| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Butyrylcholinesterase Inhibition | In vitro enzyme assay | 5.3 ± 0.5 µM | [5] |
| Unsubstituted Phenothiazine | Neuroprotection against rotenone toxicity | Primary ventral midbrain neuronal cultures | - | [6] |
Experimental Protocols
This protocol details a method to assess the neuroprotective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
24-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells in 24-well plates. For a more neuron-like phenotype, differentiate the cells using retinoic acid for 5-7 days.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxin such as H2O2 or 6-OHDA for a further 24 hours. Include a control group without the neurotoxin and a group with the neurotoxin alone.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.3.1.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the concentration at which the compound shows significant neuroprotection.
Visualization of a Potential Neuroprotective Signaling Pathway
Hypothesized Nrf2-mediated neuroprotective pathway.
Potential Research Area: Antioxidant Activity
Rationale
The phenothiazine nucleus is a well-known antioxidant scaffold.[7] The sulfur and nitrogen heteroatoms in the central ring can donate electrons to neutralize free radicals. The addition of an electron-donating methoxy group is expected to further enhance this antioxidant capacity. Investigating the antioxidant potential of this compound is a fundamental step in understanding its broader biological activities, as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Quantitative Data for Structurally Related Phenothiazine Derivatives
The antioxidant activity of phenothiazine derivatives has been evaluated using various assays. The table below provides some examples.
| Phenothiazine Derivative | Antioxidant Assay | Activity | Reference |
| Various Phenothiazine Derivatives | DPPH Radical Scavenging | Significant activity, some higher than ascorbic acid | [7] |
| Various Phenothiazine Derivatives | ABTS Radical Scavenging | Significant activity | [7] |
| Various Phenothiazine Derivatives | Ferric Reducing Antioxidant Power (FRAP) | Significant activity | [7] |
Experimental Protocols
This protocol describes a common and straightforward method to evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound (dissolved in methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox as a positive control
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound and the positive control in methanol or ethanol. Prepare serial dilutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualization of Logical Relationships in Antioxidant Assays
Logical relationships of antioxidant assays.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the well-documented biological activities of the broader phenothiazine class and the influence of methoxy substitution, focused research in the areas of oncology, neuroprotection, and antioxidant therapies is strongly warranted. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Future research should initially focus on the efficient synthesis of this compound, followed by the outlined in vitro screening assays. Promising results from these initial studies would then justify progression to more complex cellular and in vivo models to further elucidate its mechanisms of action and preclinical efficacy.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. brieflands.com [brieflands.com]
- 3. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 7-Methoxy-3H-phenothiazin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 7-methoxy-3H-phenothiazin-3-one and its derivatives, compounds of interest for their potential therapeutic applications. Phenothiazines are a class of electron-rich nitrogen-sulfur heterocycles known for a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[1][2] Recent research has focused on their potential as anticancer agents, with studies showing they can induce apoptosis and modulate key signaling pathways in cancer cells.[1][3]
The following sections detail the necessary synthetic procedures, present representative characterization data, and illustrate the key synthetic and biological pathways involved.
Experimental Protocols
The synthesis of the target compounds is approached in two main stages: first, the preparation of the core this compound structure, followed by methods for further derivatization.
Protocol 1: Synthesis of this compound
This protocol is based on the established reaction between o-aminothiophenols and quinones to form the phenothiazin-3-one core.[4] It involves two primary steps: the preparation of the key intermediate, 2-amino-5-methoxythiophenol, and its subsequent condensation with 1,4-benzoquinone.
Step 1.1: Preparation of 2-amino-5-methoxythiophenol
This procedure is adapted from a known method for the hydrolysis of 2-amino-6-methoxybenzothiazole.[5]
-
Materials: 2-amino-6-methoxybenzothiazole, 8N Potassium Hydroxide (KOH) solution, concentrated Hydrochloric Acid (HCl), Glacial Acetic Acid, Deionized Water.
-
Procedure:
-
To a stirred solution of 8N potassium hydroxide (approx. 1.7 L per mole of benzothiazole), add 2-amino-6-methoxybenzothiazole (1 mole equivalent).
-
Heat the mixture to reflux and maintain under reflux overnight.
-
Cool the resulting solution to room temperature.
-
Carefully neutralize the solution by the dropwise addition of concentrated HCl until the pH reaches 8.0.
-
Continue acidification with glacial acetic acid until the pH of the solution is 6.0. A precipitate will form.
-
Filter the precipitate and wash thoroughly with deionized water.
-
The resulting solid is 2-amino-5-methoxythiophenol. This product is often used immediately in the next step due to its potential instability in air.[6]
-
Step 1.2: Condensation to form this compound
This condensation reaction is adapted from a patented method for similar structures.[4]
-
Materials: 2-amino-5-methoxythiophenol, 1,4-benzoquinone, Methanol.
-
Procedure:
-
Prepare a suspension of 1,4-benzoquinone (2 mole equivalents) in methanol in a suitable reaction vessel.
-
Dissolve the 2-amino-5-methoxythiophenol (1 mole equivalent) from Step 1.1 in a minimal amount of methanol.
-
Slowly add the 2-amino-5-methoxythiophenol solution to the stirred suspension of 1,4-benzoquinone at room temperature. The reaction is typically carried out at ambient temperature but can be performed between -10°C and room temperature.[4]
-
Stir the resulting mixture at room temperature for 2-4 hours. The product will precipitate as a colored solid.
-
Collect the solid product by filtration.
-
Wash the filtered solid thoroughly with cold methanol to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield this compound.
-
Protocol 2: General Method for N-Acyl Derivatization of Phenothiazines
Further diversification of the phenothiazine scaffold can be achieved through various reactions. The following is a general protocol for N-acylation, a common method for creating phenothiazine derivatives, assuming a 10H-phenothiazine precursor.
-
Materials: 10H-phenothiazine precursor, appropriate acyl chloride (e.g., chloroacetyl chloride), dry benzene or Tetrahydrofuran (THF), a non-nucleophilic base (e.g., triethylamine, optional).
-
Procedure:
-
Dissolve the 10H-phenothiazine precursor (1 mole equivalent) in dry benzene or THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the acyl chloride (1.1 mole equivalents) dropwise to the solution. If the starting material is not the HCl salt, a base like triethylamine can be added to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate (e.g., triethylamine hydrochloride) forms, remove it by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired N-acyl phenothiazine derivative.
-
Synthetic Workflow Visualization
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: General workflow for the synthesis of the this compound core and subsequent derivatization.
Representative Quantitative Data
| Compound Name | Yield (%) | M.P. (°C) | Key Spectroscopic Data | Reference |
| 2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-one | 75% | 199-201 | ¹H NMR (CDCl₃): δ 7.12-7.48 (m, 4H), 3.88 (s, 3H), 3.82 (s, 3H). MS (ESI): m/z 337 [M+H]⁺. | [7] |
| 3-Methyl-10H-phenothiazine | 83% | N/A | ¹H NMR (CD₃COCD₃): δ 7.74 (brs, 1H), 6.97-6.93 (m, 2H), 6.77-6.60 (m, 5H), 2.16 (s, 3H). | [8] (Supp. Info) |
| 10-[3-(Imidazol-1-yl)-propionyl]-phenothiazine | N/A | 150-152 | Data not specified in abstract. | [5] (from Google Patents) |
| 2-(10H-phenothiazin-10-yl)acetohydrazide | N/A | 170-172 | IR (KBr, cm⁻¹): 3310 (N-H), 1675 (C=O). ¹H NMR (DMSO-d₆): δ 9.35 (s, 1H), 7.2-6.8 (m, 8H), 4.5 (s, 2H), 4.3 (s, 2H). | [9] |
Biological Activity and Signaling Pathway
Phenothiazine derivatives have demonstrated significant anticancer potential, primarily through the induction of apoptosis.[3][10] Their mechanism of action often involves the modulation of critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][11][12] Inhibition of these pathways can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), triggering the mitochondrial (intrinsic) pathway of apoptosis.[13] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[13][14]
Caption: Proposed mechanism for apoptosis induction by phenothiazine derivatives in cancer cells.
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. journalijar.com [journalijar.com]
- 8. mdpi.com [mdpi.com]
- 9. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 12. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 14. Induction of apoptosis by Phenothiazine derivatives in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 7-methoxy-3H-phenothiazin-3-one as a Fluorescent Probe for Thiol Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-methoxy-3H-phenothiazin-3-one is a fluorescent probe built on the versatile phenothiazine scaffold. Phenothiazine derivatives are well-regarded in the field of chemical biology for their unique photophysical properties, including strong electron-donating characteristics and a non-planar "butterfly" structure that mitigates aggregation-induced quenching.[1][2] This class of probes is particularly effective for the detection of biologically relevant analytes. The core structure of this compound is designed for a "turn-on" fluorescent response, making it a highly sensitive tool for the detection of thiols such as cysteine, homocysteine, and glutathione in biological systems.[3][4] The probe exhibits a large Stokes shift and high sensitivity, allowing for the detection of thiols at nanomolar concentrations.[3][5]
Principle of Detection
The detection mechanism of this compound for thiols is based on a nucleophilic addition reaction. In its native state, the probe exhibits minimal fluorescence. Upon reaction with a thiol-containing analyte, the thiol group attacks the phenothiazin-3-one core. This reaction leads to the release of a highly fluorescent species, resulting in a significant "turn-on" signal. This process provides a direct correlation between the concentration of thiols and the intensity of the fluorescence emission.[3][5]
Figure 1: Proposed signaling pathway for thiol detection.
Photophysical and Performance Data
The following table summarizes the typical photophysical and performance characteristics of phenothiazine-based thiol probes, which are expected to be comparable for this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~401 nm | [5] |
| Emission Wavelength (λem) | ~527 nm | [5] |
| Stokes Shift | ~126 nm | [5] |
| Quantum Yield (Φ) | 0.4 - 0.9 (after reaction) | [4] |
| Limit of Detection (LOD) | 2 - 20 nM | [3][5] |
| Response Time | 3 - 8 minutes | [3][5] |
| Recommended pH range | 6.0 - 8.0 | N/A |
| Solvent Compatibility | DMSO, PBS, Ethanol | N/A |
Applications
-
Quantitative detection of total thiols in cell lysates: The probe can be used to measure the overall thiol concentration in cellular extracts, providing insights into the redox state of the cells.
-
Fluorescence imaging of intracellular thiols: Its cell permeability allows for the visualization of thiol distribution in living cells using fluorescence microscopy.[5]
-
Screening for modulators of cellular redox state: The probe can be employed in high-throughput screening assays to identify compounds that alter intracellular thiol levels.
-
Environmental water sample analysis: The high sensitivity of the probe makes it suitable for detecting thiol-containing pollutants in water samples.[5]
Experimental Protocols
Protocol 1: In Vitro Thiol Detection
This protocol describes the use of this compound for the quantitative detection of a thiol standard (e.g., glutathione) in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Glutathione (GSH) standard stock solution (10 mM in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare GSH standards: Prepare a series of GSH standards by diluting the 10 mM stock solution in PBS to final concentrations ranging from 0 to 100 µM.
-
Prepare probe solution: Dilute the 1 mM stock solution of this compound to a final concentration of 10 µM in PBS.
-
Reaction setup: In a 96-well black microplate, add 50 µL of each GSH standard to triplicate wells.
-
Initiate reaction: Add 50 µL of the 10 µM probe solution to each well. The final volume in each well will be 100 µL, and the final probe concentration will be 5 µM.
-
Incubation: Incubate the plate at 37°C for 10 minutes, protected from light.
-
Fluorescence measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~530 nm.
-
Data analysis: Subtract the average fluorescence of the blank (0 µM GSH) from all measurements. Plot the background-corrected fluorescence intensity against the GSH concentration and perform a linear regression to generate a standard curve.
References
- 1. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 2. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive fluorescent probe based on a novel phenothiazine dye for detection of thiophenols in real water samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Landscapes: Phenothiazine Compounds in Advanced Cellular Imaging
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Phenothiazine and its derivatives, a class of heterocyclic compounds, have emerged as powerful and versatile scaffolds for the development of fluorescent probes in cellular imaging. Their unique photophysical properties, including large Stokes shifts, high quantum yields, and sensitivity to the microenvironment, make them ideal candidates for visualizing a wide array of biological molecules and processes within the complex milieu of living cells. These compounds are instrumental in advancing our understanding of cellular function and dysfunction, and hold significant promise for applications in drug discovery and diagnostics.
This document provides detailed application notes and experimental protocols for the use of phenothiazine-based fluorescent probes in cellular imaging, targeting a range of analytes and subcellular structures.
I. Applications of Phenothiazine-Based Probes
Phenothiazine derivatives have been ingeniously engineered to create a diverse toolkit of fluorescent probes for a multitude of cellular imaging applications. These applications can be broadly categorized into the detection of specific analytes and the targeted imaging of subcellular organelles.
1. Detection of Analytes:
Phenothiazine-based probes have been successfully developed for the sensitive and selective detection of various biologically relevant small molecules and ions. The underlying sensing mechanisms often involve specific chemical reactions that modulate the photophysical properties of the phenothiazine fluorophore, leading to a detectable change in fluorescence intensity or color. Common strategies include intramolecular charge transfer (ICT), fluorescence resonance energy transfer (FRET), and reaction-based cleavage of a recognition moiety.
2. Subcellular Organelle Imaging:
By conjugating the phenothiazine core with specific targeting moieties, researchers have created a palette of probes for high-contrast imaging of various organelles. These probes facilitate the study of organelle morphology, dynamics, and function in living cells. A notable advantage of some recently developed phenothiazine probes is their utility in "wash-free" imaging, which minimizes cellular stress and allows for continuous monitoring of cellular processes.[1]
II. Quantitative Data of Selected Phenothiazine Probes
For ease of comparison, the following table summarizes the key photophysical and sensing properties of representative phenothiazine-based fluorescent probes.
| Probe Name/Target | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Target Analyte/Organelle | Reference |
| Thiophenol Probe | 401 | 527 | 126 | 2.7 nM | Thiophenols | [2] |
| PI-CN | ~400 (after reaction) | ~500 | >100 | 7.5 nM | Sulfites (HSO₃⁻/SO₃²⁻) | [3] |
| PR | Not specified | Not specified | Not specified | 1.8 µM | Hydrogen Sulfide (H₂S) | [4] |
| Hydrazine Probe | Not specified | Not specified | Not specified | Not specified | Hydrazine | [5] |
| PZ-DT | Not specified | Orange-Red | >200 | 0.71 µM | Fluoride (F⁻) | [6] |
| PZ-F | Not specified | Green-Blue | >100 | 19.97 nM | Hypochlorite (ClO⁻) | [6] |
| PTRH | Not specified | 608 (with Zn²⁺) | Not specified | 2.89 x 10⁻⁸ M | Zinc (Zn²⁺) | [7] |
| PXZ-Lipid | Not specified | Green-Yellow | Up to 191 | Not applicable | Lipid Droplets | [1] |
| PTZ-Mito | Not specified | Red | Up to 191 | Not applicable | Mitochondria | [1] |
III. Experimental Protocols
The following are generalized protocols for the application of phenothiazine-based fluorescent probes in live-cell imaging. It is crucial to optimize parameters such as probe concentration, incubation time, and imaging conditions for each specific probe and cell line.
Protocol 1: General Protocol for Analyte Detection in Live Cells
This protocol outlines the steps for using a reaction-based phenothiazine probe to detect a specific analyte within living cells.
Materials:
-
Phenothiazine-based fluorescent probe (e.g., for H₂S, thiophenols)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Analyte standard or inducer (e.g., N-acetyl-L-cysteine for endogenous H₂S)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the phenothiazine probe in a suitable solvent (e.g., DMSO). The final working concentration will need to be optimized but typically ranges from 1 to 10 µM.
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Dilute the probe stock solution to the final working concentration in serum-free cell culture medium.
-
Incubate the cells with the probe-containing medium for the optimized time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Washing (if required): For non-wash-free probes, remove the probe solution and wash the cells two to three times with warm PBS to remove excess probe.
-
Analyte Stimulation (Optional):
-
To visualize changes in analyte concentration, cells can be treated with a known inducer or inhibitor.
-
Replace the PBS with fresh culture medium and add the stimulating agent.
-
Incubate for the desired period.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Excite the cells at the appropriate wavelength for the specific phenothiazine probe.
-
Capture fluorescence images using the corresponding emission filter.
-
Acquire images at different time points to monitor dynamic changes.
-
Protocol 2: Protocol for Wash-Free Organelle Imaging
This protocol is adapted for phenothiazine probes designed for wash-free imaging of subcellular organelles.[1]
Materials:
-
Wash-free phenothiazine-based organelle probe (e.g., PXZ-Lipid, PTZ-Mito)
-
Cell culture medium
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope (confocal recommended for high resolution)
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes to 60-80% confluency.
-
Probe Preparation: Prepare a stock solution of the wash-free phenothiazine probe in DMSO.
-
Probe Loading and Imaging:
-
Dilute the probe stock solution directly into the complete cell culture medium to the final working concentration (e.g., 1-5 µM).
-
Add the probe-containing medium to the cells.
-
Immediately place the dish on the microscope stage.
-
Begin imaging at the appropriate excitation and emission wavelengths. The fluorescence signal in the target organelle should become apparent without the need for a washing step.
-
-
Time-Lapse Imaging: Acquire images at regular intervals to observe organelle dynamics in real-time.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to the application of phenothiazine compounds in cellular imaging.
Figure 1. General mechanism of a "turn-on" phenothiazine fluorescent probe.
Figure 2. A typical experimental workflow for live-cell imaging.
Figure 3. Strategy for targeting phenothiazine probes to specific organelles.
V. Conclusion
Phenothiazine-based compounds represent a versatile and expanding class of fluorescent probes for cellular imaging. Their tunable photophysical properties and diverse sensing mechanisms enable the visualization of a wide range of biological targets and processes. The development of wash-free probes further enhances their utility for long-term, real-time imaging with minimal perturbation to cellular function. The protocols and data presented here provide a foundation for researchers to incorporate these powerful tools into their studies, paving the way for new discoveries in cell biology and drug development. As research in this area continues, we can anticipate the emergence of even more sophisticated phenothiazine probes with enhanced brightness, photostability, and novel sensing capabilities.
References
- 1. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive fluorescent probe based on a novel phenothiazine dye for detection of thiophenols in real water samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenothiazine-rhodamine-based colorimetric and fluorogenic 'turn-on' sensor for Zn2+ and bioimaging studies in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-methoxy-3H-phenothiazin-3-one in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methoxy-3H-phenothiazin-3-one is a phenothiazine derivative with potential applications in enzyme assays, particularly those involving oxidoreductases. Phenothiazines can act as substrates for enzymes like horseradish peroxidase (HRP) and laccases, often yielding colored or fluorescent products upon oxidation.[1][2][3][4] These properties make them valuable tools for developing assays to measure the activity of these enzymes or to quantify their substrates, such as hydrogen peroxide (H₂O₂).
This document provides a detailed, generalized protocol for the use of this compound as a chromogenic or fluorogenic substrate in enzyme assays, primarily focusing on a horseradish peroxidase-coupled reaction. The protocol is modeled on well-established assays for similar heterocyclic compounds, such as Amplex® Red, which is also an N-acylated phenoxazine.[5][6][7][8] The provided methodologies and data tables for related compounds will serve as a valuable starting point for researchers to develop and optimize their specific assays.
Principle of the Assay
In the presence of horseradish peroxidase (HRP), this compound is oxidized by hydrogen peroxide (H₂O₂). This oxidation is expected to yield a product with distinct spectral properties, allowing for the quantitative measurement of either the enzyme activity or the amount of H₂O₂ present. The reaction stoichiometry between the substrate and the product is typically 1:1.
A potential enzymatic oxidation of this compound by HRP and H₂O₂ could lead to the formation of a colored or fluorescent product. The enzymatic reaction of phenothiazine derivatives can involve the formation of radical cations and subsequent conversion to sulfoxides or quinone imines.[1][4][9] The resulting product can be detected using a spectrophotometer or a fluorometer.
Data Presentation
While specific quantitative data for this compound is not yet widely available, the following tables provide typical parameters for related and commonly used enzyme assay substrates. This information can be used as a reference for assay development and optimization.
Table 1: Spectroscopic Properties of Common Enzyme Assay Products
| Compound | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Wavelength for Absorbance (nm) |
| Resorufin (from Amplex Red) | 563-571 | 585-587 | 58,000 | 570 |
| Oxidized o-dianisidine | - | - | 11,300 | 460 |
| Oxidized ABTS | - | - | 36,800 | 405 |
| Oxidized Syringaldazine | - | - | 65,000 | 530 |
Data compiled from various sources.[10][11][12]
Table 2: Typical Reagent Concentrations for HRP-Coupled Assays
| Reagent | Typical Final Concentration |
| Amplex® Red | 50 - 100 µM |
| Horseradish Peroxidase (HRP) | 0.1 - 0.2 U/mL |
| Hydrogen Peroxide (H₂O₂) | 1 - 10 µM (for HRP activity) or variable (for H₂O₂ quantification) |
| Buffer | 50 - 100 mM Sodium Phosphate or HEPES, pH 7.0 - 7.5 |
Concentrations are indicative and should be optimized for each specific application.[6][7][8]
Experimental Protocols
This section provides a detailed methodology for a horseradish peroxidase-coupled enzyme assay using this compound.
Reagent Preparation
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4. Prepare a stock solution and adjust the pH as necessary. This buffer is generally suitable for HRP activity.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store protected from light at -20°C. Note: As with many dye-based reagents, light sensitivity is a potential issue.
-
Horseradish Peroxidase (HRP) Stock Solution: Prepare a 10 U/mL stock solution in assay buffer. Aliquot and store at -20°C.
-
Hydrogen Peroxide (H₂O₂) Standard Solution: Prepare a 1 mM working solution of H₂O₂ in assay buffer immediately before use. The concentration of a commercial H₂O₂ solution can be determined by measuring its absorbance at 240 nm (molar extinction coefficient of H₂O₂ = 43.6 M⁻¹cm⁻¹).
Assay Procedure for H₂O₂ Quantification
-
Prepare H₂O₂ Standards: Perform serial dilutions of the 1 mM H₂O₂ working solution in assay buffer to create a standard curve (e.g., 0 to 20 µM).
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a sufficient volume of the reaction mixture for all samples and standards. For each 100 µL final reaction volume, mix:
-
50 µL of 2X this compound (e.g., 100 µM in assay buffer)
-
10 µL of 1 U/mL HRP
-
40 µL of assay buffer
-
-
Assay Execution:
-
Pipette 50 µL of each H₂O₂ standard or unknown sample into the wells of a 96-well microplate.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Detection:
-
Colorimetric Measurement: Measure the absorbance at the wavelength of maximum absorbance for the oxidized product (this will need to be determined experimentally, but a scan from 400-700 nm is a good starting point).
-
Fluorometric Measurement: Measure the fluorescence at the optimal excitation and emission wavelengths (to be determined experimentally).
-
Assay Procedure for HRP Activity Measurement
-
Prepare HRP Dilutions: Dilute the HRP stock solution in assay buffer to the desired concentrations.
-
Prepare Substrate Solution: In a microcentrifuge tube, prepare a sufficient volume of the substrate solution. For each 100 µL final reaction volume, mix:
-
50 µL of 2X this compound (e.g., 100 µM in assay buffer)
-
10 µL of 2X H₂O₂ (e.g., 20 µM in assay buffer)
-
40 µL of assay buffer
-
-
Assay Execution:
-
Pipette 50 µL of each HRP dilution or unknown sample into the wells of a 96-well microplate.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Detection:
-
Immediately begin measuring the change in absorbance or fluorescence over time (kinetic measurement) using a microplate reader. The rate of the reaction is proportional to the HRP activity.
-
Mandatory Visualizations
Signaling Pathway
Caption: Enzymatic oxidation of this compound by HRP.
Experimental Workflow
Caption: General workflow for the this compound enzyme assay.
Conclusion
This compound holds promise as a versatile substrate for enzyme assays, particularly for oxidoreductases like HRP. The protocols outlined in these application notes provide a solid foundation for researchers to develop and validate assays for their specific needs. As with any new reagent, empirical determination of optimal conditions, including substrate concentration, pH, and incubation time, is crucial for achieving accurate and reproducible results. The provided data on related compounds and the generalized workflow are intended to facilitate this process for professionals in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. [Phenothiazines are slowly oxidizable substrates of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines - 科研通 [ablesci.com]
- 5. researchgate.net [researchgate.net]
- 6. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 7. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [bio-protocol.org]
- 9. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 11. biotium.com [biotium.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for the Analytical Detection of 7-methoxy-3H-phenothiazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 7-methoxy-3H-phenothiazin-3-one. The methodologies described are based on established analytical techniques for phenothiazine derivatives and can be adapted for the specific quantification and identification of the target compound in various matrices, including pharmaceutical formulations and biological samples.
Introduction
This compound is a phenothiazine derivative. The phenothiazine core structure is shared by a class of compounds with diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and metabolism studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of recommended analytical methods for this compound is presented below. The quantitative data is illustrative and based on typical performance for related phenothiazine compounds. Method validation is required for specific matrices.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation coupled with mass analysis for high selectivity. | Measurement of light absorbance by the analyte in a solution. |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.25 - 2.0 ng/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | 0.25 - 2.0 ng/mL | ~5 µg/mL |
| Linearity Range | 0.1 - 25 µg/mL | 0.5 - 500 ng/mL | 5 - 50 µg/mL |
| Recovery | 90-105% | 91-95% | N/A |
| Precision (%RSD) | < 15% | < 15% | < 5% |
| Primary Application | Quantitative analysis in pharmaceutical formulations. | Trace-level quantification in biological matrices (plasma, urine). | Rapid quantification in pure samples and simple formulations. |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate analysis, especially in complex matrices like biological fluids.
3.1.1. Solid-Phase Extraction (SPE) for Biological Samples
This protocol is suitable for cleaning up plasma or urine samples prior to HPLC or LC-MS analysis.[2]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 0.1 mL of the plasma or urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the analyte with 0.7 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection.
3.1.2. Liquid-Liquid Extraction (LLE) for Biological Samples
An alternative to SPE for sample cleanup.
-
Sample Preparation: To 1 mL of plasma or urine, add a suitable internal standard and adjust the pH to basic conditions (e.g., pH 9-10) with a buffer.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical preparations.[3][4]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a buffer (e.g., 0.18 M ammonium acetate, pH 5.0) in a ratio of 15:85 (v/v) can be a starting point. The ratio should be optimized for best separation.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectra of phenothiazine derivatives, a wavelength of around 254 nm is a suitable starting point for detection.[3][5]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10-15 minutes.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare the sample solution by dissolving the pharmaceutical formulation in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of this compound in biological fluids.[2][6]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for phenothiazines.
-
LC Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the MS detector (e.g., using volatile buffers like ammonium formate).
-
MS/MS Parameters:
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ions: Characteristic fragment ions need to be determined by direct infusion of a standard solution.
-
Collision Energy: Optimize for the desired fragmentation.
-
Protocol:
-
Prepare samples as described in the sample preparation section (SPE or LLE).
-
Prepare calibration standards in the same biological matrix (e.g., drug-free plasma).
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Monitor the selected precursor-to-product ion transitions (Selected Reaction Monitoring - SRM).
-
Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
UV-Vis Spectrophotometry
A simple and rapid method for the quantification of this compound in pure form or simple formulations. Phenothiazines typically exhibit strong UV absorption.[1][7][8][9]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent such as methanol or acetonitrile.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For phenothiazine, a maximum absorption is observed around 254 nm.[1]
Protocol:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards at the determined λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Prepare the sample solution and measure its absorbance.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Difference Spectrophotometry: For samples with interfering substances, a difference spectrophotometric method can be employed. This involves chemically modifying the analyte (e.g., oxidation of the phenothiazine to its sulfoxide) and measuring the difference in absorbance before and after the reaction.[10]
Visualizations
The following diagrams illustrate the general workflows for the analytical detection of this compound.
Caption: General analytical workflow for this compound.
Caption: Detailed workflow for the HPLC-UV method.
References
- 1. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Regeneration of NADH with Phenothiazine Mediators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical regeneration of the reduced form of nicotinamide adenine dinucleotide (NADH) using phenothiazine-based mediators. This method offers a robust and efficient alternative to enzymatic and photochemical regeneration systems, crucial for various biocatalytic processes in research and drug development.
Introduction
The regeneration of NADH from its oxidized form, NAD+, is a critical step in many enzymatic reactions utilized in biotechnology and pharmaceutical development. Electrochemical methods provide a controlled and clean approach for this transformation. Phenothiazine derivatives have emerged as highly effective electron mediators in this process. They facilitate the electron transfer from an electrode to NAD+, lowering the required overpotential and minimizing side reactions, thus ensuring the production of biologically active 1,4-NADH.
Phenothiazine mediators can be either dissolved in the electrolyte solution or immobilized on the electrode surface. Immobilization is often preferred as it enhances stability and prevents contamination of the product. The general mechanism involves the electrochemical reduction of the phenothiazine mediator at the electrode surface, followed by the chemical reduction of NAD+ to NADH by the reduced mediator, which is then electrochemically regenerated.
Quantitative Data Summary
The efficiency of phenothiazine mediators in the electrochemical regeneration of NADH can be quantified by several parameters. The following tables summarize key quantitative data for various phenothiazine derivatives, compiled from the literature.
Table 1: Heterogeneous Electron Transfer Rate Constants (k_s) of Phenothiazine Mediators
| Phenothiazine Derivative | Electrode | pH | k_s (s⁻¹) | Reference |
| 16H,18H-dibenzo[c,l]-7,9-dithia-16,18-diazapentacene | Spectrographic Graphite | 7.0 | 1.8 | [1] |
| Dibenzo[c,l]-16,18-diacetyl-7,9-dithia-16,18-diazapentacene | Spectrographic Graphite | 7.0 | 2.5 | [1] |
| Dibenzo[c,l]-16,18-dibenzoyl-7,9-dithia-16,18-diazapentacene | Spectrographic Graphite | 7.0 | 4.2 | [1] |
| 16H,18H-dibenzo[c,l]-7,9-dithia-16,18-diazapentacene-7,7,9,9-bis-dioxide | Spectrographic Graphite | 7.0 | 2.1 | [1] |
| 1,2,3,4,6,7,8,9-octachloro-phenothiazinyl | Spectrographic Graphite | 7.0 | 18.9 | [2] |
Table 2: Second-Order Electrocatalytic Rate Constants (k₁) for NADH Oxidation
| Phenothiazine Derivative | Electrode | pH | k₁ (M⁻¹s⁻¹) | Reference |
| 16H,18H-dibenzo[c,l]-7,9-dithia-16,18-diazapentacene | Spectrographic Graphite | 7.0 | 2.4 x 10² | [1] |
| Dibenzo[c,l]-16,18-diacetyl-7,9-dithia-16,18-diazapentacene | Spectrographic Graphite | 7.0 | 1.1 x 10³ | [1] |
| Dibenzo[c,l]-16,18-dibenzoyl-7,9-dithia-16,18-diazapentacene | Spectrographic Graphite | 7.0 | 1.8 x 10³ | [1] |
| 16H,18H-dibenzo[c,l]-7,9-dithia-16,18-diazapentacene-7,7,9,9-bis-dioxide | Spectrographic Graphite | 7.0 | 8.5 x 10² | [1] |
| 1,2,3,4,6,7,8,9-octachloro-phenothiazinyl | Spectrographic Graphite | 7.0 | 1.88 x 10³ | [2] |
| Bis-phenothiazin-3-yl methane (polymeric film) | Glassy Carbon | 7.0 | 9.4 x 10⁴ | [2] |
Table 3: Turnover Rate Constants for the Reduction of Phenothiazine Dyes by NADH in Solution
| Phenothiazine Dye | Turnover Rate Constant (k) (min⁻¹) | Reference |
| Methylene Blue | 0.16 ± 0.03 | [3][4] |
| Thionine | 5.4 ± 1.4 | [3][4] |
| Toluidine Blue O | 0.77 ± 0.15 | [3][4] |
| Nile Blue | 0.10 ± 0.02 | [3][4] |
Experimental Protocols
This section provides detailed protocols for the preparation of modified electrodes and the electrochemical regeneration of NADH using phenothiazine mediators.
Protocol for Preparation of Phenothiazine-Modified Graphite Electrodes
This protocol describes the preparation of modified electrodes by simple adsorption of the phenothiazine mediator onto a graphite electrode surface.
Materials:
-
Spectrographic graphite rods (working electrode)
-
Phenothiazine derivative
-
Dimethylformamide (DMF)
-
Deionized water
-
Polishing materials (e.g., alumina slurry)
Procedure:
-
Electrode Pre-treatment: Polish the surface of the graphite rod with alumina slurry on a polishing cloth to a mirror finish.
-
Rinse the polished electrode thoroughly with deionized water and sonicate for 5 minutes in deionized water to remove any adsorbed alumina particles.
-
Dry the electrode at room temperature.
-
Mediator Solution Preparation: Prepare a 2 mM solution of the desired phenothiazine derivative in dimethylformamide.
-
Electrode Modification: Apply a small, known volume (e.g., 1 µL) of the phenothiazine solution onto the polished surface of the graphite electrode.[1]
-
Allow the solvent to evaporate completely at room temperature for approximately 20 minutes, leaving a thin film of the mediator on the electrode surface.[1]
-
Final Rinse: Gently rinse the modified electrode with deionized water to remove any loosely adsorbed mediator.[1]
-
The modified electrode is now ready for use.
Protocol for Electrochemical Regeneration of NADH
This protocol details the procedure for the electrochemical regeneration of NADH using a phenothiazine-modified electrode in a three-electrode electrochemical cell.
Materials:
-
Phenothiazine-modified working electrode (e.g., graphite)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical analyzer (potentiostat/galvanostat)
-
Electrochemical cell
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.0)
-
NAD+ solution
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the phenothiazine-modified working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode.
-
Electrolyte Preparation: Prepare the electrolyte solution consisting of 0.1 M phosphate buffer (pH 7.0) containing the desired concentration of NAD+.
-
Deoxygenation: Purge the electrolyte solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Cyclic Voltammetry (CV) Analysis:
-
Perform cyclic voltammetry to characterize the electrochemical behavior of the modified electrode and its interaction with NAD+.
-
Set the potential window to scan from an initial potential where no redox reaction occurs to a potential sufficiently negative to reduce the mediator, and then back to the initial potential. A typical range could be from +0.4 V to -0.4 V vs. Ag/AgCl.
-
Record the cyclic voltammograms in the absence and presence of NAD+ to observe the catalytic current enhancement, which indicates the regeneration of NADH.
-
-
Bulk Electrolysis for NADH Regeneration:
-
To regenerate a larger quantity of NADH, perform controlled-potential electrolysis (chronoamperometry).
-
Apply a constant potential at which the reduction of the mediator is efficient. This potential can be determined from the cyclic voltammogram and is typically set at the peak reduction potential of the mediator.
-
Monitor the current over time. The reaction is complete when the current decays to a steady-state baseline.
-
-
Analysis of NADH Production:
-
After electrolysis, analyze the concentration of the regenerated 1,4-NADH in the solution.
-
This is typically done spectrophotometrically by measuring the absorbance at 340 nm, the characteristic absorption wavelength of NADH.
-
Visualizations
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key processes and relationships in the electrochemical regeneration of NADH mediated by phenothiazines.
Caption: Signaling pathway of mediated NADH regeneration.
Caption: Experimental workflow for NADH regeneration.
Caption: Logical relationship of key components.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ electrochemical regeneration of active 1,4-NADH for enzymatic lactic acid formation via concerted functions on Pt-modified TiO2/Ti - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. web.citius.technology [web.citius.technology]
- 4. In situ electrochemical regeneration of active 1,4-NADH for enzymatic lactic acid formation via concerted functions on Pt-modified TiO2/Ti - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-methoxy-3H-phenothiazin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-methoxy-3H-phenothiazin-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The synthesis of this compound can be adapted from methods used for similar phenothiazin-3-one structures. A common approach involves the oxidative coupling of a substituted aminothiophenol with a substituted benzoquinone. For this compound, a plausible route is the reaction of 2-amino-5-methoxythiophenol with p-benzoquinone in a suitable solvent.
Q2: What are the critical reaction parameters that influence the yield?
A2: Several factors can significantly impact the reaction yield. These include the purity of the starting materials, the molar ratio of reactants, reaction temperature, choice of solvent, and reaction time. Optimization of these parameters is crucial for achieving a high yield. For instance, using a slight excess of the benzoquinone can drive the reaction to completion, but a large excess may lead to side products.
Q3: What are the most common side products or impurities I should expect?
A3: Common impurities can include unreacted starting materials, over-oxidized products such as sulfoxides, and potentially the isomeric 2-methoxy-3H-phenothiazin-3-one, depending on the precise reaction mechanism and starting materials. Polymerization of the benzoquinone can also lead to tarry byproducts, which can complicate purification.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The appearance of a new, more polar spot (phenothiazines are often colored) typically indicates product formation.
Q5: What are the recommended purification techniques for the final product?
A5: The crude product can often be isolated by filtration if it precipitates from the reaction mixture. Further purification can be achieved through column chromatography on silica gel or recrystallization from an appropriate solvent system. The choice of solvent for recrystallization will depend on the product's solubility and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure or degraded starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Incorrect stoichiometry of reactants. | 1. Verify the purity of starting materials (2-amino-5-methoxythiophenol and p-benzoquinone) by NMR or melting point. 2. Optimize the reaction temperature. Some coupling reactions may require cooling to control exothermic processes, while others may need heating to proceed. 3. Ensure the solvent is of an appropriate polarity to dissolve the reactants. Polar solvents like methanol or ethanol are often used.[1] 4. Carefully control the molar ratio of the reactants. A 1:2 molar ratio of the aminothiophenol to the quinone has been reported for similar syntheses.[1] |
| Formation of a Dark, Tarry Mixture | 1. Polymerization of p-benzoquinone. 2. Over-oxidation of the product. 3. Reaction temperature is too high. | 1. Add the p-benzoquinone solution slowly to the aminothiophenol solution to maintain a low concentration of the quinone. 2. Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. 3. Perform the reaction at a lower temperature, for example, by using an ice bath. |
| Product is Difficult to Purify | 1. Presence of multiple, closely related side products (e.g., isomers). 2. Contamination with polymeric byproducts. | 1. Utilize high-performance column chromatography with a carefully selected eluent system to separate isomers. 2. A pre-purification step, such as washing the crude product with a solvent that dissolves the tar but not the product, may be beneficial. |
| Product Decomposes During Workup or Purification | 1. Instability of the phenothiazin-3-one core under certain conditions (e.g., exposure to strong light or air for extended periods). | 1. Minimize exposure of the product to light and air. Workup and purification should be performed promptly after the reaction is complete. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Experimental Protocols
Synthesis of this compound
This procedure involves the reaction of 2-amino-5-methoxythiophenol with p-benzoquinone.
Materials:
-
2-amino-5-methoxythiophenol
-
p-Benzoquinone
-
Methanol (reagent grade)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
In a reaction flask, prepare a solution of 2-amino-5-methoxythiophenol in methanol.
-
In a separate beaker, prepare a solution of p-benzoquinone in methanol. A 2:1 molar ratio of p-benzoquinone to 2-amino-5-methoxythiophenol is recommended as a starting point.[1]
-
While stirring the 2-amino-5-methoxythiophenol solution at room temperature, slowly add the p-benzoquinone solution over a period of 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold methanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum.
-
If further purification is required, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
Visualizations
Below are diagrams illustrating the key workflow and logical relationships in the synthesis and troubleshooting process.
Caption: A flowchart of the key steps in the synthesis of this compound.
References
Technical Support Center: Synthesis of Asymmetric Phenothiazines
Welcome to the technical support center for the synthesis of asymmetric phenothiazines. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing asymmetric phenothiazines?
A1: The synthesis of asymmetrically substituted phenothiazines presents several key challenges. The phenothiazine core is highly reactive, which can lead to competing side reactions and issues with regioselectivity, making it difficult to achieve precise functionalization at specific positions.[1] Traditional synthesis methods often require harsh conditions, which can limit the tolerance of certain functional groups.[2] Furthermore, purification of the final product is often complicated by the presence of closely related isomers and byproducts.[1] For derivatives intended for pharmaceutical use, avoiding contamination from transition-metal catalysts is a critical concern.[3]
Q2: Which synthetic routes are most common for creating an asymmetric phenothiazine core?
A2: Several strategies are employed, each with its own advantages and challenges. Key methods include:
-
Smiles Rearrangement: A classic intramolecular nucleophilic aromatic substitution.[4][5]
-
Ullmann Condensation: A copper-catalyzed reaction to form C-N or C-S bonds, though it often requires high temperatures.[6][7]
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction, frequently used for the key intramolecular C-N bond formation step.[8][9]
-
Metal-Free Syntheses: Newer methods that avoid transition-metal contamination, often relying on tandem reactions or specific reagents to promote cyclization.[3][10][11]
Q3: Why is regioselectivity difficult to control?
A3: The phenothiazine scaffold has multiple reactive sites for electrophilic substitution, primarily at the C-3 and C-7 positions, due to the electron-donating effect of the nitrogen atom at position 10.[12] Achieving selective functionalization at only one of these positions, or at the less reactive C-2/C-8 or C-4/C-6 positions, requires carefully designed synthetic strategies. This often involves using starting materials with pre-installed functional groups or employing advanced catalytic systems that offer high regiocontrol.[1][2]
Q4: What are the main sources of impurities in phenothiazine synthesis?
A4: Impurities can arise from several sources. In symmetric coupling reactions, the formation of undesired symmetric byproducts is a common issue. Incomplete reactions can leave starting materials in the final mixture. Side reactions, such as over-bromination or oxidation of the sulfur atom, can also occur. For syntheses involving transition metals, catalyst residues can remain in the product even after purification.[3][13]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with common synthetic methodologies.
Guide 1: Buchwald-Hartwig Amination (Intramolecular Cyclization)
The intramolecular Buchwald-Hartwig amination is a powerful method for the final ring-closing step to form the phenothiazine core.
Problem: Low or no yield of the desired phenothiazine.
-
Possible Cause 1: Inactive Catalyst or Ligand. The palladium catalyst and phosphine ligand are sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are thoroughly degassed and reactions are run under a strict inert atmosphere (Argon or Nitrogen). Use fresh, high-quality catalyst and ligand. Consider using a pre-catalyst like RuPhos Pd G1, which has shown success in these reactions.[8]
-
-
Possible Cause 2: Incorrect Choice of Base or Solvent. The choice of base is critical and substrate-dependent.
-
Solution: Screen different bases. While sodium tert-butoxide (NaOt-Bu) is common, other bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be more effective for your specific substrate. Toluene and dioxane are common solvents; ensure they are anhydrous.
-
-
Possible Cause 3: Steric Hindrance. Highly substituted or sterically demanding aryl halides can hinder the reaction.
-
Solution: Attempting to synthesize phenothiazines with very bulky N-aryl substituents can lead to unexpected side products from arylation or oxidative coupling.[9][14] It may be necessary to switch to a more active catalyst/ligand system (e.g., using bulkier, more electron-rich phosphine ligands) or increase the reaction temperature and time.
-
Workflow for Optimizing Buchwald-Hartwig Cyclization
Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig cyclization.
Guide 2: Ullmann Condensation/Coupling
The Ullmann reaction is a classic copper-catalyzed method for forming C-N and C-S bonds.
Problem: Reaction is sluggish, incomplete, or fails.
-
Possible Cause 1: Inactive Copper Catalyst. The activity of the copper source is crucial.
-
Solution: Use freshly prepared copper(I) iodide (CuI) or "activated" copper powder.[7] For some Ullmann-type couplings, using a ligand such as 1,10-phenanthroline can significantly improve reaction rates and yields.[15] Ensure all reagents are added to the flask and purged with an inert gas before adding the copper catalyst.[15]
-
-
Possible Cause 2: High Reaction Temperatures Leading to Decomposition. Traditional Ullmann reactions often require temperatures exceeding 200 °C.
-
Solution: Use a high-boiling polar solvent like DMF, NMP, or nitrobenzene.[7] If decomposition is an issue, explore modern ligand-assisted protocols that allow for lower reaction temperatures.
-
-
Possible Cause 3: Dehalogenation Side Reaction. A common side product is the de-brominated or de-iodinated starting material.
-
Solution: This often indicates that the nucleophile is not sufficiently reactive or that the catalyst is promoting a reduction pathway. Ensure a strong enough base (e.g., K3PO4, K2CO3) is used in sufficient quantity (e.g., 3 equivalents).[15] Using an excess of the more accessible aryl halide can also drive the reaction towards the desired product.[15]
-
Guide 3: Metal-Free Synthesis
Metal-free methods are increasingly popular for avoiding product contamination, especially in drug development.
Problem: Low yields in three-component synthesis (e.g., from cyclohexanones, sulfur, and ammonium salts).
-
Possible Cause 1: Inefficient Aerobic Oxidation. Many of these reactions rely on molecular oxygen as the terminal oxidant.
-
Solution: Ensure the reaction is performed under an oxygen atmosphere, not just in air, as this can significantly impact the yield.[3] Proper agitation is necessary to ensure good gas-liquid mixing.
-
-
Possible Cause 2: Incorrect Promoter/Catalyst.
Table 1: Optimization of a Metal-Free Three-Component Synthesis (Data synthesized from information in[3])
| Entry | Promoter (equiv.) | Solvent | Atmosphere | Temperature (°C) | Yield (%) |
| 1 | KI (0.2) | Chlorobenzene | Oxygen | 150 | 75 |
| 2 | KI (0.2) | Toluene | Oxygen | 150 | 68 |
| 3 | KI (0.2) | Chlorobenzene | Air | 150 | 45 |
| 4 | KI (0.1) | Chlorobenzene | Oxygen | 150 | 52 |
| 5 | None | Chlorobenzene | Oxygen | 150 | <10 |
| 6 | KI (0.2) | Chlorobenzene | Oxygen | 130 | 61 |
Guide 4: Purification of Asymmetric Products
Problem: Difficulty separating the desired asymmetric phenothiazine from symmetric byproducts or regioisomers.
-
Possible Cause: Similar Polarity. The desired product and key impurities often have very similar polarities, making separation by standard column chromatography challenging.
-
Solution 1: Optimize Chromatography. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients. Using a high-performance liquid chromatography (HPLC) system may be necessary for difficult separations.
-
Solution 2: Derivatization. If the impurity has a reactive handle that the product does not (or vice versa), it may be possible to perform a reaction that significantly changes its polarity, allowing for easier separation.
-
Solution 3: Recrystallization. If the product is a solid, extensive screening of solvents for recrystallization can be a highly effective method for purification.
-
Solution 4: Process Optimization. The best solution is often to improve the selectivity of the synthesis itself to minimize the formation of hard-to-remove impurities in the first place.
-
General Purification Workflow
Caption: A standard workflow for the purification of asymmetric phenothiazines.
Experimental Protocols
Protocol 1: Transition-Metal-Free Synthesis of Phenothiazines
This protocol is adapted from a cesium carbonate-mediated synthesis of phenothiazine derivatives.[10]
-
Preparation: To an oven-dried 25-mL Schlenk tube equipped with a stir bar, add S-2-acetamidophenyl ethanethioate (0.5 mmol, 1.0 equiv.), the relevant ortho-dihaloarene (e.g., 1-bromo-2-iodobenzene) (0.6 mmol, 1.2 equiv.), and cesium carbonate (Cs2CO3) (2.0 mmol, 4.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (3 mL) to the tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon for three cycles.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 10 hours.
-
Workup: After cooling to room temperature, quench the reaction mixture with water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Buchwald-Hartwig Amination for Phenothiazine Synthesis
This protocol is adapted from a method for synthesizing diverse phenothiazines via an intramolecular amination of a diaryl sulfide precursor.[8]
-
Preparation: In a glovebox, add the S-(o-bromoaryl) diaryl sulfide precursor (0.10 mmol, 1.0 equiv.), RuPhos Pd G1 pre-catalyst (0.005 mmol, 5 mol%), RuPhos ligand (0.005 mmol, 5 mol%), and sodium tert-butoxide (0.15 mmol, 1.5 equiv.) to a vial.
-
Solvent Addition: Add anhydrous, degassed toluene (1.0 mL) to the vial.
-
Reaction: Seal the vial and stir the mixture at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired phenothiazine.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]
- 3. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00055A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Phenothiazine Degradation Under Acidic Conditions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of phenothiazine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of phenothiazine in an acidic environment?
Under acidic conditions, particularly in the presence of oxygen, phenothiazine primarily degrades into two main products through parallel reactions: 3H-Phenothiazine-3-one and phenothiazine 5-oxide.[1][2] A more complex degradation product, 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one, can also be formed.[1][2] For substituted phenothiazines like 10-methylphenothiazine, the main degradation product is 10-methylphenothiazine 5-oxide, with increased formation of 3H-phenothiazine-3-one at lower pH and higher temperatures.[1]
Q2: What is the general mechanism for phenothiazine degradation in acidic media?
The degradation of phenothiazine in an acidic medium is primarily an oxidative process. The proposed mechanism involves the formation of a radical cation intermediate.[3][4] This highly reactive intermediate then reacts with water to form the corresponding sulfoxide. The reaction can be influenced by the presence of oxidizing agents and metal ions.[2][5]
Q3: How does pH affect the degradation rate of phenothiazine?
The overall degradation rate of phenothiazine itself appears to be largely independent of pH up to a pH of 7.0.[1][2] However, for some phenothiazine derivatives, such as promethazine, increasing the pH towards a limiting value (e.g., pH 5) can increase the degradation rate in an oxygen-saturated acidic medium.[5]
Q4: What are "forced degradation" studies and why are they important for phenothiazine?
Forced degradation, or stress testing, is a critical component of drug development used to understand the intrinsic stability of a drug substance like phenothiazine.[6][7][8][9] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high temperatures, various pH levels (acidic and basic hydrolysis), oxidizing agents, and light.[6][7][8][9] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal degradation observed during acid hydrolysis. | The acidic conditions are not strong enough or the duration of the experiment is too short. | Increase the concentration of the acid (e.g., from 0.1 N HCl to 1 N HCl) or prolong the reaction time.[7][8] Consider increasing the temperature, as higher temperatures can accelerate degradation.[1] |
| Inconsistent or unexpected degradation products are formed. | The presence of trace metal ions (e.g., copper(II), iron(III)) can catalyze or alter the degradation pathway.[5] The reaction may be sensitive to oxygen levels. | Use high-purity solvents and reagents. Consider the use of a chelating agent to sequester metal ions. Ensure consistent atmospheric conditions (e.g., perform the experiment under an inert atmosphere like nitrogen or in an oxygen-saturated medium, depending on the desired pathway to study).[5] |
| Difficulty in separating and identifying degradation products. | The degradation products may have similar polarities, making chromatographic separation challenging. The concentration of degradation products may be too low for detection. | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry).[10] Employ more sensitive detection techniques such as mass spectrometry (MS) in conjunction with liquid chromatography (LC).[11] |
| Precipitation of the sample during the experiment. | Phenothiazine or its degradation products may have limited solubility in the acidic medium. | Adjust the solvent composition by adding a co-solvent. Ensure the concentration of phenothiazine is within its solubility limits under the experimental conditions. |
Quantitative Data Summary
Table 1: Major Degradation Products of Phenothiazine under Acidic Conditions
| Parent Compound | Degradation Product | Conditions Favoring Formation |
| Phenothiazine | 3H-Phenothiazine-3-one | Acidic, oxygen-saturated medium[1][2] |
| Phenothiazine | Phenothiazine 5-oxide | Acidic, oxygen-saturated medium[1][2] |
| Phenothiazine | 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one | More complex reaction pathway[1][2] |
| 10-Methylphenothiazine | 10-Methylphenothiazine 5-oxide | Main product in acidic conditions[1] |
| 10-Methylphenothiazine | 3H-Phenothiazine-3-one | Low pH and high temperatures[1] |
| Promethazine | Promethazine 5-oxide | Oxygen-saturated acidic medium[5] |
Table 2: Factors Influencing Phenothiazine Degradation in Acidic Media
| Factor | Effect on Degradation Rate | Reference |
| pH | Generally pH-independent up to pH 7 for phenothiazine. For promethazine, the rate increases up to a limiting pH of 5. | [1][2][5] |
| Temperature | Increased temperature generally accelerates degradation. | [1] |
| Oxygen | The presence of oxygen is crucial for the formation of oxidative degradation products. | [1][5] |
| Metal Ions (Cu²⁺, Fe³⁺) | Can catalyze and increase the rate of degradation. | [5] |
Experimental Protocols
Protocol 1: Forced Degradation of Phenothiazine under Acidic Hydrolysis
Objective: To induce and identify the degradation products of phenothiazine under acidic conditions.
Materials:
-
Phenothiazine
-
0.1 N Hydrochloric Acid (HCl)
-
Methanol or other suitable organic solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector
-
Analytical standards of phenothiazine and suspected degradation products (if available)
Procedure:
-
Sample Preparation: Prepare a stock solution of phenothiazine in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Treatment: In a round-bottom flask, add a specific volume of the phenothiazine stock solution to a larger volume of 0.1 N HCl to achieve the desired final concentration.
-
Reflux: Connect the flask to a reflux condenser and heat the solution to a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Sampling: At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralization: Immediately neutralize the collected sample with an appropriate amount of a base (e.g., 0.1 N NaOH) to stop the degradation reaction.
-
Analysis: Analyze the neutralized sample using a validated stability-indicating HPLC method to separate and quantify the parent phenothiazine and its degradation products.
-
Peak Identification: Compare the retention times and spectral data of the observed peaks with those of the reference standards. If standards are unavailable, techniques like LC-MS can be used for structural elucidation of the degradation products.
Visualizations
Caption: Oxidative degradation pathway of phenothiazine in acidic conditions.
Caption: Workflow for a forced degradation study of phenothiazine.
References
- 1. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. asianjpr.com [asianjpr.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moca.net.ua [moca.net.ua]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Phenothiazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenothiazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to phenothiazine?
A1: The most prevalent methods for synthesizing the phenothiazine core include the classical approach involving the reaction of diphenylamine with sulfur, the Smiles rearrangement, and the Buchwald-Hartwig amination. Newer methods, such as those utilizing metal-free, three-component reactions, are also emerging.[1][2]
Q2: I am experiencing low yields in my phenothiazine synthesis. What are the general factors to consider?
A2: Low yields can be attributed to several factors, including suboptimal reaction temperature, incorrect choice of catalyst, ligand, base, or solvent, and the presence of impurities in the starting materials.[3][4] The specific cause will depend on the synthetic route being employed.
Q3: What are the typical side products in phenothiazine synthesis and how can they be minimized?
A3: Side products can include over-alkylated or-arylated compounds, products of side reactions involving functional groups on the starting materials, and dimers or oligomers of phenothiazine.[3] Minimizing these often involves careful control of reaction stoichiometry, temperature, and the use of appropriate protecting groups for sensitive functionalities.
Q4: What are the recommended methods for purifying crude phenothiazine?
A4: Purification strategies for phenothiazine and its derivatives commonly include recrystallization from solvents like ethanol or hexane, column chromatography on silica gel, and distillation.[5][6][7] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, unreacted diphenylamine can be removed by distillation under vacuum.[5]
Troubleshooting Guides
Low Yields
| Problem | Possible Cause | Suggested Solution |
| Low yield in classical diphenylamine and sulfur synthesis | Reaction temperature is too low or too high. | The reaction is typically initiated by heating diphenylamine and sulfur together. The temperature should be carefully controlled, as the reaction can be exothermic.[8] |
| Inefficient catalyst. | Iodine or anhydrous aluminum chloride are common catalysts. Ensure the catalyst is fresh and used in the correct stoichiometric amount.[9] | |
| Low yield in Buchwald-Hartwig amination | Inappropriate catalyst/ligand combination. | The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky electron-rich ligands like XPhos or BrettPhos may be more effective.[10][11] |
| Incorrect base selection. | The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are often used. The base should be sufficiently soluble in the reaction solvent.[11][12] | |
| Poor solvent choice. | Aprotic solvents such as toluene, dioxane, or THF are commonly used. The solvent should be anhydrous and capable of dissolving the reactants and the catalyst complex.[12] | |
| Low yield in Smiles rearrangement | Incomplete rearrangement. | The Smiles rearrangement is often base-catalyzed. Ensure a suitable base (e.g., potassium hydroxide, sodium hydride) and solvent (e.g., DMSO, ethanol) are used to facilitate the rearrangement.[13] |
| Side reactions. | The presence of other nucleophilic groups can lead to side reactions. Protecting groups may be necessary for substrates with multiple reactive sites. |
Side Product Formation
| Problem | Possible Cause | Suggested Solution |
| Formation of di-substituted or poly-substituted phenothiazines | Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the coupling partners, especially in functionalization reactions. |
| Dimerization or oligomerization | High concentration of phenothiazine and formaldehyde (in specific syntheses). | Slow addition of formaldehyde to a dilute solution of phenothiazine can help control the formation of dimers and oligomers.[3] |
| Reaction at unintended sites (poor regioselectivity) | Highly reactive phenothiazine core. | For functionalization of the phenothiazine ring, consider using N-protected phenothiazines to direct substitution to specific positions. Gold-catalyzed carbene transfer has been shown to be highly regioselective for the C-3 position.[14] |
Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Difficulty in removing unreacted starting materials | Similar polarity of starting materials and product. | If recrystallization is ineffective, consider column chromatography with a carefully selected eluent system to improve separation. For volatile starting materials like diphenylamine, vacuum distillation can be effective.[5] |
| Co-crystallization of product and impurities | Similar crystal lattice packing. | Try recrystallization from a different solvent system. A solvent-antisolvent approach may also be beneficial. |
| Oily product that does not crystallize | Presence of residual solvent or low-melting impurities. | Dry the product under high vacuum to remove residual solvent. If impurities are the cause, purification by column chromatography is recommended before attempting crystallization again. |
Experimental Protocols
Classical Synthesis of Phenothiazine from Diphenylamine and Sulfur
Materials:
-
Diphenylamine
-
Sulfur
-
Iodine (catalyst)
-
Oil bath or sand bath
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Combine diphenylamine and sulfur in a round-bottom flask.
-
Add a catalytic amount of iodine.
-
Heat the mixture in an oil or sand bath to 185°C under reflux for approximately 45 minutes, or until the reaction is complete (monitored by TLC).[5]
-
Cool the reaction mixture.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Buchwald-Hartwig Amination for N-Arylphenothiazine Synthesis
Materials:
-
Phenothiazine
-
Aryl halide (e.g., bromoanthracene)
-
Palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst like BrettPhos Pd G3)
-
Phosphine ligand (e.g., BrettPhos)
-
Base (e.g., Cs2CO3 or NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add the palladium catalyst, ligand, and base to a Schlenk flask.
-
Add phenothiazine and the aryl halide to the flask.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent, and filter to remove the catalyst and inorganic salts.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig synthesis of N-arylphenothiazine.
Caption: Troubleshooting logic for low yields in phenothiazine synthesis.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP0332666B1 - Phenothiazine dimers and oligomers, process for preparing and use in reactor scale prevention - Google Patents [patents.google.com]
- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]
- 6. Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 8. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]
- 9. jmedchem.com [jmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
stability issues with 7-methoxy-3H-phenothiazin-3-one in solution
Disclaimer: Specific stability data for 7-methoxy-3H-phenothiazin-3-one is limited. The information provided in this guide is based on the well-documented behavior of the broader phenothiazine class of compounds. Researchers should use this as a general guide and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: Color change in solutions of phenothiazine derivatives is a common indicator of degradation, primarily through oxidation. The phenothiazine core is susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to light, oxygen, and certain metal ions.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of phenothiazine derivatives in solution is influenced by several factors:
-
pH: The stability of phenothiazines is often pH-dependent. Extreme acidic or basic conditions can catalyze degradation.[1][2]
-
Light: Phenothiazines are known to be photosensitive and can undergo photodegradation upon exposure to light, especially UV light.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.[2][3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
-
Presence of Metal Ions: Metal ions, such as copper (II) and iron (III), can catalyze the oxidation of phenothiazines.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: To maximize the stability of your stock solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents. Common solvents for phenothiazines include ethanol, DMSO, and acetonitrile. For aqueous solutions, use buffered systems to maintain an optimal pH.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Antioxidants: In some cases, the addition of antioxidants may be considered, but their compatibility and potential for interference with experiments must be evaluated.
Q4: What are the likely degradation products of this compound?
A4: Based on the degradation pathways of other phenothiazines, the likely degradation products of this compound include the corresponding sulfoxide (phenothiazin-5-oxide) and potentially further oxidized or polymerized species.[3][4] The methoxy group may also be subject to cleavage under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. Protect solutions from light and heat. Consider performing a stability study under your experimental conditions using HPLC or UV-Vis spectroscopy. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved. You may need to gently warm the solution or use a different solvent system. If precipitation occurs over time, it may be a sign of degradation. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products or impurities. | Use high-purity compound and solvents. Analyze a freshly prepared solution as a reference. Compare chromatograms of fresh and aged solutions to identify potential degradation peaks. |
| Loss of biological activity | The compound has degraded to inactive forms. | Confirm the identity and purity of your starting material. Prepare and store stock solutions under optimal conditions (see FAQs). |
Quantitative Data Summary
The following tables summarize general stability data for phenothiazine derivatives. This data should be considered illustrative for this compound.
Table 1: Influence of pH on the Degradation Rate of a Phenothiazine Derivative (Promethazine) in Solution
| pH | Relative Degradation Rate Constant (k) |
| 2 | 1.0 |
| 3 | 1.5 |
| 4 | 2.2 |
| 5 | 2.8 |
| 6 | 2.5 |
| 7 | 2.0 |
Data is generalized from studies on promethazine and indicates that the degradation rate can be significantly influenced by pH, with a maximum rate observed around pH 5 in this example.[2]
Table 2: Effect of Additives on the Oxidative Degradation of a Phenothiazine Derivative
| Additive (Concentration) | Effect on Degradation Rate |
| None (Control) | Baseline |
| Copper (II) ions | Significant increase |
| Iron (III) ions | Moderate increase |
| EDTA | Decrease (chelates metal ions) |
This table illustrates the catalytic effect of metal ions on phenothiazine degradation. The use of a chelating agent like EDTA can help mitigate this.[2]
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
This protocol provides a general method to assess the stability of this compound in a given solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or another suitable modifier). The exact ratio should be optimized for proper retention and peak shape.
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL). Protect from light.
-
Initial Analysis (Time = 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system.
-
Stability Study Setup:
-
Divide the stock solution into several amber vials.
-
Store the vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).
-
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), take an aliquot from one of the vials for each condition, dilute it to the analysis concentration, and inject it into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial (Time = 0) peak area.
-
Observe the appearance of any new peaks, which may correspond to degradation products.
-
Protocol 2: UV-Vis Spectroscopic Assessment of Degradation
This is a simpler, lower-resolution method to quickly assess for significant degradation.
Materials:
-
This compound
-
UV-transparent solvent (e.g., ethanol, methanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solution: Prepare a solution of this compound in the chosen solvent at a concentration that gives a maximum absorbance (λmax) in the range of 0.5-1.0.
-
Initial Spectrum (Time = 0): Immediately after preparation, record the full UV-Vis spectrum (e.g., from 200 to 600 nm) of the solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Incubation: Store the solution in the cuvette (or a separate vial) under the desired test conditions (e.g., exposed to ambient light on a benchtop).
-
Time-Point Spectra: At regular intervals, record the full UV-Vis spectrum of the solution.
-
Data Analysis:
-
Monitor the absorbance at λmax. A decrease in absorbance suggests degradation of the parent compound.
-
Observe any changes in the overall shape of the spectrum or the appearance of new absorbance peaks at different wavelengths, which can indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: Oxidative degradation pathway of the phenothiazine core.
Caption: Troubleshooting workflow for solution instability issues.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
References
- 1. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-methoxy-3H-phenothiazin-3-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 7-methoxy-3H-phenothiazin-3-one and related phenothiazine derivatives. The information is targeted toward researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The most frequently employed and effective methods for purifying phenothiazine derivatives like this compound are column chromatography on silica gel and recrystallization.[1] Thin-layer chromatography (TLC) is also an essential tool for developing and monitoring these purification processes.[2]
Q2: My phenothiazine compound is degrading during purification. What is happening and how can I prevent it?
Phenothiazines are susceptible to oxidation, particularly at the sulfur atom, which can form a sulfoxide.[1][3] This degradation can be accelerated by exposure to light, air (oxygen), and certain solvents, especially during lengthy procedures like column chromatography.
To minimize degradation:
-
Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the compound from light by wrapping flasks in aluminum foil.
-
Use fresh, high-purity solvents.
-
Avoid prolonged heating.[4]
-
Consider using deoxygenated solvents for chromatography.
Q3: I am seeing multiple spots on TLC, even after column chromatography. What could be the cause?
There are several potential reasons for observing multiple spots post-purification:
-
On-Column Degradation: The compound may be degrading on the silica gel, which can be mildly acidic.
-
In-Plate Decomposition: The compound might be unstable on the TLC plate itself.
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product, causing it to elute at the same time.
-
Oxidation: One of the spots could be the corresponding sulfoxide, a common impurity in phenothiazine chemistry.[1][3]
To troubleshoot, try running the TLC in different solvent systems or consider using neutral or basic alumina for chromatography if acidity is suspected to be an issue.
Q4: How do I choose the right solvent system for column chromatography?
The ideal solvent system is typically developed using thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your target compound and its impurities, with a target Rf value for the desired product between 0.2 and 0.4. For phenothiazine derivatives, common solvent systems include mixtures of non-polar and polar solvents.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound.
Issue 1: Low yield after column chromatography.
| Potential Cause | Recommended Solution |
| Product is highly polar and retained on the column. | Increase the polarity of the eluent gradually. A final flush with a highly polar solvent like methanol may be necessary. |
| On-column degradation. | Minimize purification time. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Product is partially insoluble in the loading solvent. | Ensure the crude product is fully dissolved before loading onto the column. Use a stronger, yet minimally-sized, solvent volume for loading. |
Issue 2: The purified product is still colored or has a persistent impurity.
| Potential Cause | Recommended Solution |
| Co-eluting impurity. | Optimize the solvent system for chromatography; try a different solvent combination (e.g., switch from ethyl acetate to acetone as the polar component).[1] |
| Oxidized impurities. | The phenothiazine core is easily oxidized.[5] If the impurity is the sulfoxide, it will be more polar. A careful gradient elution may separate it. In some cases, a chemical reduction step might be necessary prior to the final purification. |
| Trace solvent. | Dry the sample under high vacuum for an extended period. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general methodology for purifying phenothiazine derivatives. The specific solvent system should be optimized via TLC beforehand.
-
Slurry Preparation: Prepare a slurry of silica gel 60 in the initial, least polar solvent system (e.g., hexane/ethyl acetate 9:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure. Drain the excess solvent until it reaches the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the least polar solvent system determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is effective when the crude product is of relatively high purity (>90%).
-
Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene). A patent for a related compound mentions dissolving the crude material in hot DMF and allowing it to cool.[6]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
The selection of chromatographic conditions is critical for successful purification. The following table summarizes typical solvent systems used for phenothiazine derivatives.
Table 1: Typical Solvent Systems for Chromatography of Phenothiazine Derivatives
| Eluent System | Polarity | Typical Application/Notes |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | Good for separating less polar derivatives. A gradient from low to high ethyl acetate concentration is common.[1] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar phenothiazines. A small percentage of methanol (1-10%) is often sufficient.[1] |
| Chloroform / Methanol | Medium to High | Similar to Dichloromethane/Methanol but use should be guided by safety protocols for chloroform.[1] |
Visualization
Workflow for Selecting a Purification Method
The following diagram illustrates a logical workflow for choosing between column chromatography and recrystallization based on the initial purity of the crude product.
Caption: Decision workflow for selecting an appropriate purification technique.
Troubleshooting Common Purification Problems
This diagram outlines common issues in phenothiazine purification and suggests pathways to their resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. | Semantic Scholar [semanticscholar.org]
- 5. jmedchem.com [jmedchem.com]
- 6. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]
minimizing side reactions in phenothiazine synthesis
Welcome to the Technical Support Center for phenothiazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during phenothiazine synthesis?
A1: The most prevalent side reactions in phenothiazine synthesis include the formation of phenothiazine sulfoxides and sulfones through over-oxidation, dimerization or polymerization of the phenothiazine core, and poor regioselectivity during electrophilic substitution reactions, leading to mixtures of isomers. Incomplete cyclization of the diphenylamine precursor can also occur, resulting in lower yields of the desired tricyclic product.
Q2: How can I minimize the formation of phenothiazine sulfoxide during my reaction?
A2: Minimizing sulfoxide formation involves carefully controlling the oxidizing conditions. This can be achieved by:
-
Choosing a mild oxidizing agent: Instead of harsh oxidants, consider using reagents like aqueous nitrous acid or ferric nitrate nonahydrate with oxygen.[1][2]
-
Controlling reaction temperature: Oxidation reactions are often exothermic. Maintaining a low and consistent temperature can help prevent over-oxidation.
-
Limiting exposure to air/oxygen: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Electrochemical synthesis: This method allows for precise control of the oxidative potential, enabling the selective formation of the desired phenothiazine or its sulfoxide metabolite in a controlled manner.[1][2]
Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?
A3: Poor regioselectivity is a common issue, especially in thionation reactions of substituted diphenylamines. To improve this:
-
Consider alternative synthetic routes: The Smiles rearrangement is a classic strategy to overcome poor regioselectivity observed in direct thionation.[3] This method involves the intramolecular nucleophilic aromatic substitution of a pre-functionalized diphenyl sulfide, which directs the cyclization to a specific position.
-
Transition metal-catalyzed cross-coupling reactions: Methods like the Buchwald-Hartwig amination or Ullmann condensation offer greater control over bond formation, leading to higher regioselectivity.[4]
-
Use of specific catalysts: Iron-catalyzed C-S/C-N cross-coupling reactions have been shown to address the issue of poor regioselectivity encountered with some palladium and copper catalysts.[5]
Q4: What is the Smiles rearrangement and how can it be applied to phenothiazine synthesis?
A4: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In phenothiazine synthesis, it is used to control the regiochemistry of the final product. The process typically involves the synthesis of a 2-amino-2'-nitrodiphenyl sulfide derivative. This precursor is then acylated, and upon treatment with a base, undergoes rearrangement and cyclization to form the phenothiazine ring with a defined substitution pattern.[3]
Q5: How can I remove dimeric or polymeric byproducts from my reaction mixture?
A5: Dimeric and polymeric byproducts often have different solubility profiles compared to the desired monomeric phenothiazine.
-
Solvent extraction and precipitation: You can exploit these solubility differences by performing extractions with a solvent in which the dimer/polymer is insoluble. For instance, unreacted monomer can be removed by methanol extraction, and the dimer can be separated from higher oligomers through a series of extractions with suitable solvents.[6] Precipitation of the dimer and higher oligomers from a diluent during the reaction can also be an effective strategy.[6]
-
Chromatography: Column chromatography is a standard method for separating compounds with different polarities and sizes. The choice of stationary and mobile phases will depend on the specific properties of your phenothiazine derivative and the byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Phenothiazine
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Increase reaction temperature and/or time: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). - Check the quality of your starting materials: Impurities in the diphenylamine or sulfur can inhibit the reaction. - Use a catalyst: For Bernthsen-type syntheses (diphenylamine and sulfur), an iodine or aluminum chloride catalyst can significantly improve yields. |
| Competing Side Reactions | - Optimize reaction conditions: Adjust temperature, solvent, and catalyst to favor the desired reaction pathway. - Consider an alternative synthetic route: If side reactions are inherent to your current method (e.g., poor regioselectivity in thionation), switching to a more controlled synthesis like a Buchwald-Hartwig amination or a Smiles rearrangement may be necessary. |
| Product Degradation | - Work under an inert atmosphere: Phenothiazines can be sensitive to air and light. - Control the temperature: Avoid excessive heat, which can lead to decomposition. |
| Loss during Workup/Purification | - Optimize extraction and crystallization solvents: Ensure your desired product has good solubility in the extraction solvent and poor solubility in the crystallization/precipitation solvent. - Use appropriate chromatographic techniques: Select the right column and eluent system for efficient separation. |
Issue 2: Presence of Significant Amounts of Phenothiazine Sulfoxide
| Potential Cause | Troubleshooting Steps |
| Over-oxidation during Synthesis | - Use a milder oxidizing agent: If your synthesis involves an oxidation step, switch to a less reactive oxidant. - Reduce the amount of oxidizing agent: Use stoichiometric amounts or a slight excess, avoiding large excesses. - Lower the reaction temperature: Perform the oxidation at a lower temperature to reduce the rate of over-oxidation. - Monitor the reaction closely: Use TLC or HPLC to stop the reaction once the desired product is formed and before significant sulfoxide appears. |
| Oxidation during Workup or Storage | - Handle the product under an inert atmosphere: Minimize exposure to air. - Store the product in a dark, cool place: Phenothiazines can be light-sensitive and prone to air oxidation. - Use degassed solvents for purification: This will minimize dissolved oxygen. |
| Purification from Sulfoxide | - Column chromatography: Phenothiazine sulfoxides are generally more polar than the parent phenothiazine, allowing for separation on silica gel. - Recrystallization: Differences in solubility may allow for separation by careful choice of solvent. |
Quantitative Data on Side Reactions
The formation of side products is highly dependent on the specific reaction conditions. The following tables provide some comparative data found in the literature.
Table 1: Yields of Phenothiazine Sulfoxide (PTZ-SO) with Different Chemical Oxidants
| Oxidizing Agent/System | Substrate | Yield of Sulfoxide | Reference |
| Aqueous Nitrous Acid / Hydrogen Peroxide | Chlorpromazine (CPZ) | 74% | [1][2] |
| Hydrogen Peroxide / Tungstate Complex / Phase-transfer catalyst | Phenothiazine derivative | 95% | [2] |
| Nitric Oxide | Chlorpromazine (CPZ) | 99% | [2] |
| Ferric Nitrate Nonahydrate / Oxygen | Chlorpromazine (CPZ) | 88% | [2] |
Table 2: Product Distribution in Electrochemical Synthesis of Chlorpromazine (CPZ) Metabolites
| Constant Current | Ratio of CPZ-SO to CPZ-SO₂ | Notes | Reference |
| 1.0 mA | 11:1 | Optimal condition for selective CPZ-SO formation. | [7] |
| 1.5 - 3.0 mA | N/A | Led to more unassigned metabolites with no improvement in the desired product ratio. | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chlorophenothiazine via Ullmann-type Reaction
This protocol describes a two-step, one-pot synthesis.
Materials:
-
2-aminobenzenethiol
-
3,4-difluorobenzonitrile
-
Ferric citrate
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate
-
Isopropyl ether (IPE)
Procedure:
-
To a reaction vessel, add 2-aminobenzenethiol (10 g, 80 mmol), 3,4-difluorobenzonitrile (11.12 g, 80 mmol), and ferric citrate (19.59 g, 80 mmol) in DMF (50.00 mL) at 25-30 °C.
-
Heat the reaction mixture to 110 °C. Monitor the formation of the intermediate by TLC.
-
Once the formation of the intermediate is complete, add powdered potassium carbonate (16.58 g, 120 mmol) to the solution and stir for 1 hour.
-
Continue heating the mixture at 110 °C until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 25-30 °C.
-
Add ethyl acetate (150 mL) and deionized water (150 mL) and separate the layers.
-
Wash the organic layer with water (150 mL), dry over sodium sulfate, and concentrate under reduced pressure.
-
Add IPE (150 mL) to the resulting slurry, filter the solid, and wash with IPE.
-
Dry the product under vacuum at 50 °C. (Expected yield: ~94%).[8]
Protocol 2: Buchwald-Hartwig Amination for N-Arylphenothiazine Synthesis
This is a general procedure that can be adapted for various aryl halides and amines.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂])
-
Phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos])
-
Base (e.g., sodium tert-butoxide)
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In an oven-dried 2-necked flask under a nitrogen atmosphere, charge Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours, monitoring the reaction by GC or TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer with sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.[8]
Visualizations
Below are diagrams illustrating key concepts in phenothiazine synthesis.
Caption: Workflow of the Smiles Rearrangement for Phenothiazine Synthesis.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Common Side Reactions in Phenothiazine Synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chlorophenothiazine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Phenothiazine-Based Fluorescent Probes
Welcome to the technical support center for phenothiazine-based fluorescent probes. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions (FAQs) encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise when using phenothiazine-based fluorescent probes.
1. Weak or No Fluorescent Signal
Q: I am not observing any fluorescence, or the signal is very weak. What could be the issue?
A: Several factors can contribute to a weak or absent fluorescent signal. Consider the following troubleshooting steps:
-
Incorrect Excitation/Emission Wavelengths: Ensure that the excitation and emission wavelengths on your imaging system are correctly set for the specific phenothiazine probe you are using. Consult the probe's technical data sheet for the optimal spectral properties.
-
Probe Concentration: The probe concentration may be too low. Titrate the probe concentration to find the optimal range for your specific cell type and experimental conditions. Start with the recommended concentration and perform a dilution series.
-
Photobleaching: Phenothiazine-based probes, like many fluorophores, are susceptible to photobleaching, especially with prolonged exposure to high-intensity light.[1]
-
Mitigation: Reduce the excitation light intensity or the exposure time. When not actively acquiring images, block the excitation light path. The use of anti-fade mounting media can also help to reduce photobleaching during microscopy.
-
-
Probe Degradation: Ensure the probe has been stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions as needed.
-
Cellular Uptake: In live-cell imaging, inefficient cellular uptake of the probe can lead to a weak signal.
-
Optimization: Increase the incubation time or concentration. Ensure the solvent used to dissolve the probe is compatible with your cell culture medium and does not exceed recommended concentrations (typically <0.5% DMSO).
-
-
pH of the Environment: The fluorescence of some phenothiazine probes can be pH-sensitive.[2] Ensure the pH of your buffer or cell culture medium is within the optimal range for your probe's fluorescence.
2. High Background Fluorescence or Non-specific Staining
Q: My images have high background fluorescence, making it difficult to distinguish the signal from the noise. How can I reduce the background?
A: High background is often due to non-specific binding of the probe or autofluorescence.[1]
-
Excess Probe Concentration: Using too high a concentration of the fluorescent probe can lead to non-specific binding and high background. Reduce the probe concentration and optimize it for your experiment.
-
Inadequate Washing Steps: For probes that are not "wash-free," insufficient washing after probe incubation can leave unbound probe in the background.[1] Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS).
-
Probe Aggregation: Some phenothiazine derivatives can form aggregates, especially in aqueous solutions, which can lead to non-specific staining and altered fluorescent properties.[3][4][5][6]
-
Mitigation: Prepare fresh probe solutions and consider vortexing or brief sonication before use. Using a small amount of a non-ionic surfactant like Pluronic F-127 in the imaging medium can sometimes help to prevent aggregation.
-
-
Autofluorescence: Cells and tissues can exhibit natural fluorescence (autofluorescence), which can contribute to background noise.
-
Mitigation: Image a control sample of unstained cells to assess the level of autofluorescence. If significant, you can try using a probe with excitation/emission wavelengths in the red or near-infrared region, where autofluorescence is typically lower.
-
-
"Wash-Free" Probes: Consider using phenothiazine probes specifically designed for "wash-free" imaging to minimize background from non-specific binding.[1]
3. Phototoxicity and Cell Health
Q: I am observing changes in cell morphology or viability after incubating with the phenothiazine probe. What should I do?
A: Phototoxicity and cytotoxicity can be concerns in live-cell imaging.
-
Cytotoxicity: While many phenothiazine probes are designed to be biocompatible, high concentrations or prolonged incubation times can be toxic to cells.[7]
-
Mitigation: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range for your probe and cell line. Reduce the incubation time to the minimum required for sufficient labeling.
-
-
Phototoxicity: The interaction of high-intensity excitation light with the fluorescent probe can generate reactive oxygen species (ROS) that are harmful to cells.
-
Mitigation: Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
-
4. Probe Solubility Issues
Q: My phenothiazine probe is not dissolving well in my aqueous buffer. How can I improve its solubility?
A: Many organic fluorescent probes have limited aqueous solubility.
-
Use of Organic Solvents: Typically, phenothiazine probes are first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution is then diluted to the final working concentration in the aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (usually <0.5%) to avoid affecting cell health.
-
Probe Formulation: Some commercially available probes are formulated with surfactants or other agents to improve their aqueous solubility. Check the manufacturer's instructions for specific recommendations.
Quantitative Data of Phenothiazine-Based Fluorescent Probes
The photophysical properties of phenothiazine-based probes can vary significantly depending on their specific chemical structure and the solvent environment. The following table summarizes typical ranges for key parameters.
| Property | Typical Range | Factors Influencing the Property |
| Excitation Wavelength (λex) | 350 - 650 nm | Molecular structure, solvent polarity |
| Emission Wavelength (λem) | 450 - 750 nm | Molecular structure, solvent polarity |
| Stokes Shift | 50 - 200+ nm | Molecular structure, excited state dynamics |
| Fluorescence Quantum Yield (ΦF) | 0.01 - 1.0 | Molecular structure, solvent polarity, aggregation state |
| Molar Extinction Coefficient (ε) | 10,000 - 100,000 M⁻¹cm⁻¹ | Molecular structure, solvent |
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Imaging
-
Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere overnight in a CO₂ incubator.
-
Probe Preparation: Prepare a stock solution of the phenothiazine-based probe in high-quality, anhydrous DMSO. From the stock solution, prepare a working solution at the desired final concentration in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Probe Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing (if required): For non-wash-free probes, gently wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe. To minimize phototoxicity, use the lowest possible excitation intensity and exposure time.
Protocol 2: Detection of Reactive Oxygen Species (ROS)
This is a general guideline for using phenothiazine-based probes designed to detect specific ROS (e.g., hypochlorite).
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Probe Loading: Incubate the cells with the ROS-sensitive phenothiazine probe according to the manufacturer's instructions.
-
ROS Induction (Optional): If studying induced ROS production, treat the cells with a known ROS inducer (e.g., H₂O₂) for the desired time. Include a negative control of untreated cells.
-
Imaging: Acquire fluorescence images before and after the addition of the ROS inducer. An increase in fluorescence intensity should be observed in the presence of the target ROS.
-
Controls: It is crucial to include proper controls, such as cells not treated with the inducer and cells pre-treated with an ROS scavenger before probe loading and induction.
Visualizations
Troubleshooting Workflow for Weak or No Signal
Caption: A flowchart for troubleshooting weak or no fluorescence signal.
General Signaling Pathway for ROS Detection
References
- 1. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opensourceforu.com [opensourceforu.com]
- 4. bioconductor.org [bioconductor.org]
- 5. researchgate.net [researchgate.net]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. cg.tuwien.ac.at [cg.tuwien.ac.at]
Technical Support Center: Enhancing the Photostability of Phenothiazine Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving phenothiazine dyes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems related to the photostability of phenothiazine dyes in a question-and-answer format.
Q1: My phenothiazine dye solution is rapidly photobleaching upon illumination. What are the primary causes and how can I mitigate this?
A1: Rapid photobleaching is a common issue and typically results from one or a combination of the following factors:
-
Reaction with Molecular Oxygen: Photoexcited phenothiazine dyes can react with ground-state oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can then degrade the dye molecule.
-
Dye Aggregation: Phenothiazine dyes have a tendency to form aggregates in aqueous solutions. These aggregates can have different photophysical properties and may be more susceptible to degradation.[1]
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the excited state of the dye and its susceptibility to degradation. For instance, methylene blue has been observed to be more stable in some organic solvents compared to aqueous media.[2][3]
-
High Excitation Intensity: High-intensity light sources can accelerate the rate of photobleaching.
Troubleshooting Steps:
-
Deoxygenate the Solution: Purging your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the dye and maintaining an inert atmosphere during the experiment can significantly reduce degradation pathways involving molecular oxygen.
-
Optimize Dye Concentration: Operate at the lowest concentration that provides a sufficient signal-to-noise ratio to minimize aggregation.
-
Add Antioxidants or Stabilizers: The addition of antioxidants can quench reactive species. Common options include:
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
-
Butylated hydroxytoluene (BHT)
-
-
Use Formulating Agents: Encapsulating the dye in cyclodextrins can prevent aggregation and shield it from the bulk solvent, thereby enhancing photostability.[4][5][6]
-
Adjust Solvent: If your experimental conditions permit, consider using a less polar or aprotic solvent.
-
Reduce Excitation Intensity: Use neutral density filters or lower the power of your light source to the minimum required for your measurements.
Q2: I'm observing a shift in the absorption spectrum of my phenothiazine dye solution over time, even with minimal light exposure. What could be happening?
A2: This is likely due to the formation of dye aggregates (dimers, H-aggregates, or J-aggregates) in solution. Aggregation is concentration-dependent and influenced by the solvent environment. It can lead to changes in the absorption and fluorescence properties of the dye.
Troubleshooting Steps:
-
Dilute the Solution: Check if the spectral shift is reversible upon dilution. If so, aggregation is the likely cause.
-
Change the Solvent: The tendency to aggregate is often higher in aqueous solutions. The addition of organic co-solvents like DMSO can disrupt aggregation.[3]
-
Incorporate Surfactants or Cyclodextrins: Adding a surfactant above its critical micelle concentration or using cyclodextrins can encapsulate the dye molecules and prevent aggregation.[4][5][6]
-
Modify the Dye Structure: Introducing bulky substituents on the phenothiazine ring can sterically hinder aggregation.[7]
Q3: How does the molecular structure of a phenothiazine dye affect its photostability?
A3: The photostability of phenothiazine dyes is highly dependent on their molecular structure. Key factors include:
-
Substituents on the Phenothiazine Ring: Electron-donating or withdrawing groups can alter the electronic properties of the dye, affecting its excited-state lifetime and reactivity. For example, the introduction of bromine atoms has been shown to increase the singlet oxygen quantum yield of Azure B, which can influence its photodynamic activity and potentially its photostability.[1]
-
N-Substitution: Modification at the N-10 position of the phenothiazine ring can impact the dye's conformation and its susceptibility to oxidation.
-
Bulky Groups: The addition of bulky substituents can prevent aggregation, which in turn can improve photostability.[7]
Q4: Are there specific phenothiazine dyes that are inherently more photostable than others?
A4: Yes, there are differences in the photostability among various phenothiazine dyes. For instance, Azure B is structurally similar to Azure A, with the main difference being the number of methyl groups.[8][9][10] This seemingly small difference can affect properties like affinity for nucleic acids and color intensity, and may also influence photostability.[8] Methylene Blue, a widely used phenothiazine dye, has been extensively studied, and its photobleaching is known to be influenced by the medium.[2][11][12] While a direct universal ranking is difficult due to varying experimental conditions, it is generally advisable to consult the literature for comparative studies under conditions relevant to your application.
Section 2: Quantitative Data on Photostability
For ease of comparison, the following tables summarize key quantitative data related to the photostability of common phenothiazine dyes.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Phenothiazine Dyes
| Phenothiazine Dye | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Methylene Blue | Chloroform | 0.52 | [13] |
| Methylene Blue | PBS-D2O | Concentration-dependent | [14] |
| Azure B (Monomer) | Not Specified | Higher than dimer | [1] |
| Monobrominated Azure B (Monomer) | Not Specified | Significantly increased vs. Azure B | [1] |
Note: The singlet oxygen quantum yield is a measure of the efficiency of generating singlet oxygen, a key species in photodegradation and photodynamic therapy. Higher values may correlate with faster photobleaching in the presence of oxygen.
Table 2: Influence of Antioxidants on Methylene Blue Photodegradation
| Antioxidant | Concentration | Effect on Photodegradation | Reference(s) |
| Ascorbic Acid | Various | Can reduce azo dyes, indicating potential to mitigate oxidative degradation | [15] |
| Triethylamine | Not Specified | Enhanced stability in solution | |
| p-Benzoquinone | Not Specified | Enhanced stability in solution |
Note: The effectiveness of an antioxidant is dependent on its concentration, the specific dye, and the experimental conditions.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and enhancing the photostability of phenothiazine dyes.
Protocol 1: Measurement of Photostability (Photobleaching Assay)
Objective: To quantify the rate of photobleaching of a phenothiazine dye in solution.
Materials:
-
Phenothiazine dye stock solution
-
Solvent of choice (e.g., PBS, ethanol, DMSO)
-
Quartz cuvette (3 mL)
-
Spectrofluorometer or UV-Vis spectrophotometer with a light source for irradiation (e.g., Xenon lamp)
-
Stir bar and stir plate (optional, for solution mixing during irradiation)
Procedure:
-
Prepare a dilute solution of the phenothiazine dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Transfer the solution to a quartz cuvette.
-
Record the initial absorbance or fluorescence intensity at the dye's maximum absorption or emission wavelength, respectively. This is your time zero (t=0) measurement.
-
Continuously illuminate the sample with a light source of a defined wavelength and intensity.
-
At regular time intervals (e.g., every 30 or 60 seconds), record the absorbance or fluorescence intensity.
-
Continue the measurements until the signal has decreased significantly (e.g., by 50-80%).
-
Plot the normalized absorbance or fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of irradiation time.
-
The rate of photobleaching can be determined from the slope of this plot.
Protocol 2: Synthesis of an N-Substituted Phenothiazine Derivative
Objective: To synthesize an N-substituted phenothiazine to potentially improve its photostability or other properties. This protocol describes a general method for N-acylation.
Materials:
-
10H-Phenothiazine
-
Dry benzene (or other suitable aprotic solvent)
-
Chloroacetyl chloride
-
Ice bath
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 10H-Phenothiazine (0.01 mol) in dry benzene (50 mL) in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add chloroacetyl chloride (0.01 mol) to the stirred solution.
-
After the addition is complete, remove the ice bath and reflux the reaction mixture with stirring for 3-4 hours at 50-60°C.[16]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Pour the resulting residue into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ether) to obtain the purified N-(2-chloroacetyl)phenothiazine.[16]
Protocol 3: Preparation of a Phenothiazine Dye-Cyclodextrin Inclusion Complex
Objective: To enhance the photostability of a phenothiazine dye by forming an inclusion complex with a cyclodextrin.
Materials:
-
Phenothiazine dye
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., hydroxypropyl-β-CD)
-
Aqueous buffer solution
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a saturated solution of the cyclodextrin in the aqueous buffer at room temperature.
-
Prepare a concentrated stock solution of the phenothiazine dye in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the dye solution dropwise to the stirred cyclodextrin solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution and lyophilize it to obtain a solid powder of the dye-cyclodextrin inclusion complex.
-
The formation of the complex can be confirmed by techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, NMR, or DSC.[4]
Section 4: Visualizations
Diagram 1: General Photodegradation Pathways of Phenothiazine Dyes
Caption: Simplified pathways of phenothiazine dye photodegradation.
Diagram 2: Workflow for Enhancing Phenothiazine Dye Photostability
Caption: A logical workflow for troubleshooting and enhancing the photostability of phenothiazine dyes.
References
- 1. Two phenothiazine dyes as photosensitizers for the production of singlet oxygen. Photophysics, photochemistry and effects of aggregation [ri.conicet.gov.ar]
- 2. spectroscopic-study-of-methylene-blue-photophysical-properties-in-biological-media - Ask this paper | Bohrium [bohrium.com]
- 3. Photophysical properties of methylene blue in water and in aqueous solutions of dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inclusion complexes of beta-cyclodextrin with tranquilizing drugs phenothiazines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. gspchem.com [gspchem.com]
- 9. biocompare.com [biocompare.com]
- 10. gspchem.com [gspchem.com]
- 11. Photobleaching of Methylene Blue | Modeling and Experimental Tools with Prof. Magnes [pages.vassar.edu]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrap.net [ijrap.net]
Validation & Comparative
A Comparative Guide to In Vivo Imaging of Reactive Oxygen Species: Evaluating 7-methoxy-3H-phenothiazin-3-one against Established Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational probe, 7-methoxy-3H-phenothiazin-3-one, with two widely used agents for the in vivo imaging of reactive oxygen species (ROS): the fluorescent probe Hydroethidine (DHE) and the chemiluminescent probe L-012. This document is intended to offer an objective analysis of their performance based on available experimental data and theoretical properties to aid in the selection of the most suitable imaging agent for preclinical research.
Introduction to In Vivo ROS Imaging
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their dysregulation is implicated in conditions such as inflammation, neurodegenerative diseases, and cancer. The ability to visualize and quantify ROS in vivo is paramount for understanding disease mechanisms and evaluating the efficacy of novel therapeutics. This guide focuses on the validation of imaging probes for detecting superoxide (O₂⁻), a primary ROS, and other related reactive species.
Performance Comparison of In Vivo ROS Imaging Probes
The selection of an appropriate in vivo imaging probe for ROS detection is contingent on various factors, including the specific ROS of interest, the required sensitivity, and the imaging modality available. Below is a comparative summary of the key performance indicators for this compound (hypothetical), Hydroethidine (DHE), and L-012.
| Property | This compound (Hypothetical) | Hydroethidine (DHE) | L-012 |
| Probe Type | Fluorescent | Fluorescent | Chemiluminescent |
| Primary Target | Superoxide (O₂⁻) | Superoxide (O₂⁻) | Superoxide (O₂⁻), other ROS/RNS |
| Detection Principle | Oxidation to a fluorescent product | Oxidation to fluorescent 2-hydroxyethidium, which intercalates with DNA[1][2][3] | Oxidation leading to light emission[4] |
| Excitation Max (nm) | ~560 | ~510 (for 2-hydroxyethidium)[3][5] | Not Applicable |
| Emission Max (nm) | ~610 | ~580 (for 2-hydroxyethidium)[6] | ~425 (peak light emission)[7] |
| Quantum Yield | Moderate (estimated) | Low, but significantly enhanced upon DNA binding[1] | High chemiluminescence efficiency |
| Specificity | Potentially high for O₂⁻ | Moderate; can be oxidized by other species. HPLC is recommended for specific detection of 2-hydroxyethidium.[1][2] | Broad reactivity with various ROS and RNS[8][9] |
| Signal-to-Noise Ratio | Good (estimated) | Moderate; potential for autoxidation and non-specific oxidation.[5] | High, due to low background signal in chemiluminescence imaging.[10] |
| In Vivo Administration | Intraperitoneal or Intravenous | Intraperitoneal (50 mg/kg)[1] | Intraperitoneal (25 mg/kg)[7] |
| Imaging Time Post-Injection | 30-60 minutes (estimated) | 1-16 hours[11][12] | 5-60 minutes[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these imaging probes. Below are the summarized protocols for the key experiments.
In Vivo Imaging with Hydroethidine (DHE)
-
Probe Preparation: Prepare a stock solution of Dihydroethidium (DHE) at 1.25 mg/mL in anhydrous dimethyl sulfoxide (DMSO). Protect the solution from light and store under nitrogen gas.[1] Immediately before use, dilute the stock solution with an equal volume of sterile saline.
-
Animal Administration: Administer the DHE solution to mice via intraperitoneal (IP) injection at a dose of 50 mg/kg body weight.[1]
-
Imaging:
-
Anesthetize the mice at the desired time point post-injection (e.g., 16 hours for neuroinflammation models).[11]
-
Perform imaging using an in vivo fluorescence imaging system.
-
Use an excitation wavelength of approximately 510 nm and collect emission at around 580 nm.[5][6]
-
For enhanced specificity for superoxide, an excitation of 396 nm can be used.[5]
-
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (ROI). For definitive quantification of superoxide, ex vivo analysis of the tissue by high-performance liquid chromatography (HPLC) to measure 2-hydroxyethidium is recommended.[1][2]
In Vivo Imaging with L-012
-
Probe Preparation: Dissolve L-012 sodium salt in sterile water to a desired concentration (e.g., for a 25 mg/kg dose). Prepare the solution fresh before each experiment.
-
Animal Administration: Inject the L-012 solution intraperitoneally (IP) into the mice at a dose of 25 mg/kg body weight.[7]
-
Imaging:
-
Data Analysis: Measure the photon flux (photons/second/cm²/steradian) in the ROI to quantify the chemiluminescent signal.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz (DOT language).
Signaling Pathways of ROS Production
Reactive oxygen species are generated through various intracellular pathways, primarily from mitochondria and NADPH oxidases.[9][13][14]
Caption: Major intracellular pathways of reactive oxygen species (ROS) production.
Experimental Workflow for In Vivo Fluorescence Imaging of ROS
A typical workflow for in vivo fluorescence imaging involves probe administration, imaging, and data analysis.
Caption: A generalized experimental workflow for in vivo fluorescence imaging of ROS.
Conclusion
The selection of an appropriate probe for in vivo ROS imaging is a critical step in experimental design. While the novel probe, this compound, remains hypothetical, its structural similarity to other phenothiazine-based dyes suggests potential as a fluorescent ROS indicator. However, extensive validation of its photophysical properties, specificity, and in vivo performance is required.
In contrast, Hydroethidine (DHE) and L-012 are well-established probes with a substantial body of literature supporting their use. DHE, when coupled with HPLC analysis, offers good specificity for superoxide, making it a valuable tool for targeted investigations. L-012 provides a highly sensitive, albeit less specific, method for detecting general ROS and RNS levels, particularly useful for initial screening and dynamic studies due to its strong chemiluminescent signal.
Researchers should carefully consider the specific requirements of their study, including the target ROS, the need for absolute quantification versus relative changes, and the available imaging instrumentation, when choosing an imaging agent. This guide serves as a foundational resource to inform these critical decisions in the dynamic field of in vivo ROS imaging.
References
- 1. HPLC-based monitoring of products formed from hydroethidine-based fluorogenic probes – The ultimate approach for intra-and extracellular superoxide detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maokangbio.com [maokangbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Ex Vivo Semiquantitative Fluorescent Imaging Utilizing Planar Laser Scanner: Detection of Reactive Oxygen Species Generation in Mouse Brain and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Phenothiazine and Phenoxazine Derivatives: Unveiling Their Therapeutic and Photophysical Potential
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced therapeutic efficacy and unique photophysical properties is a continuous endeavor. Among the myriad of heterocyclic compounds, phenothiazine and phenoxazine derivatives have emerged as privileged structures, demonstrating a broad spectrum of biological activities and intriguing optical characteristics. This guide provides a comprehensive comparison of these two classes of compounds, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation therapeutics and molecular probes.
At a Glance: Phenothiazine vs. Phenoxazine
| Feature | Phenothiazine Derivatives | Phenoxazine Derivatives |
| Core Structure | Tricyclic system with a central thiazine ring containing sulfur and nitrogen atoms. | Tricyclic system with a central oxazine ring containing oxygen and nitrogen atoms. |
| Primary Applications | Antipsychotics, antihistamines, antiemetics, anticancer agents, photodynamic therapy.[1][2][3] | Anticancer agents, fluorescent probes, organic light-emitting diodes (OLEDs), dye-sensitized solar cells.[4] |
| Key Biological Activities | Dopamine receptor antagonism, modulation of signaling pathways (e.g., MAPK, Wnt), induction of apoptosis.[3][5] | Inhibition of cancer cell proliferation, induction of apoptosis, modulation of Akt/mTOR signaling pathway. |
| Noteworthy Photophysical Properties | Used as photosensitizers in photodynamic therapy, aggregation-induced emission (AIE) characteristics in some derivatives.[6] | Strong fluorescence, used as fluorescent probes and in OLEDs.[4] |
In-Depth Comparison of Anticancer Activity
Both phenothiazine and phenoxazine derivatives have demonstrated significant potential as anticancer agents, albeit through potentially different mechanisms of action. Phenothiazines, originally developed as antipsychotics, have been repurposed for cancer therapy due to their ability to induce apoptosis and modulate key signaling pathways involved in tumor progression.[3][7] Phenoxazine derivatives, on the other hand, have been investigated more directly for their cytotoxic effects and their ability to target specific pathways in cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenothiazine | Fluphenazine | A375 (Melanoma) | ~10 | [3] |
| Thioridazine | Jurkat (Leukemia) | ~5-10 | [8] | |
| Chlorpromazine | HepG2 (Liver Cancer) | ~15 | [6] | |
| Trifluoperazine | MDA-MB-231 (Breast Cancer) | ~20 | [9] | |
| Perphenazine | U-937 (Leukemia) | ~5 | [7] | |
| Phenoxazine | WM7 | HL-60 (Leukemia) | 4.3 | [10] |
| WM8 | HL-60 (Leukemia) | 4.8 | [10] | |
| Benzo[a]phenazine derivative 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 | [11] | |
| Benzo[a]phenazine derivative | MCF-7, HepG2, A549 | 0.21-11.7 | [11] | |
| Phenoxazine-based chalcone | MCF-7, HepG2 | 7.14-13.8 (µg/mL) | [9] |
Comparative Photophysical Properties
The structural differences between phenothiazine and phenoxazine, specifically the presence of a sulfur versus an oxygen atom in the central ring, significantly influence their photophysical properties. This has led to their distinct applications in areas such as photodynamic therapy and fluorescence imaging.
| Property | Phenothiazine Derivatives | Phenoxazine Derivatives |
| Fluorescence Quantum Yield (ΦF) | Generally lower compared to phenoxazines, but can be enhanced through derivatization. | Typically exhibit higher fluorescence quantum yields, making them suitable for fluorescent probes. |
| Absorption/Emission Wavelengths | Absorption and emission maxima are often in the UV-visible region, with some derivatives extending into the near-infrared (NIR). | Also absorb and emit in the UV-visible range, with many derivatives showing strong fluorescence in the visible spectrum. |
| Intersystem Crossing (ISC) | The presence of the heavier sulfur atom can facilitate intersystem crossing to the triplet state, a key property for photosensitizers in photodynamic therapy. | ISC is generally less efficient than in phenothiazines due to the lighter oxygen atom. |
| Applications | Photodynamic therapy (PDT), photosensitizers.[6] | Fluorescent probes, labels for biomolecules, components of organic light-emitting diodes (OLEDs).[4] |
Experimental Protocols
Synthesis of Phenothiazine and Phenoxazine Derivatives
General Procedure for the Synthesis of Phenothiazine Derivatives:
A common method for synthesizing the phenothiazine core involves the reaction of a diphenylamine derivative with sulfur in the presence of a catalyst such as iodine or aluminum chloride.[12]
-
Materials: Substituted diphenylamine, sulfur powder, iodine (catalyst), high-boiling point solvent (e.g., o-dichlorobenzene).
-
Procedure:
-
To a solution of the substituted diphenylamine in the solvent, add sulfur powder and a catalytic amount of iodine.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired phenothiazine derivative.[12][13]
-
General Procedure for the Synthesis of Phenoxazine Derivatives:
The synthesis of the phenoxazine scaffold often involves the condensation of an o-aminophenol derivative with a catechol or a substituted o-benzoquinone.[14][15]
-
Materials: Substituted o-aminophenol, substituted catechol or o-benzoquinone, acid or base catalyst, solvent (e.g., ethanol, acetic acid).
-
Procedure:
-
Dissolve the o-aminophenol and catechol/o-benzoquinone derivatives in a suitable solvent.
-
Add a catalytic amount of acid (e.g., hydrochloric acid) or base (e.g., sodium acetate).
-
Reflux the reaction mixture for several hours, tracking the formation of the product by TLC.
-
After the reaction is complete, cool the mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization or column chromatography to obtain the pure phenoxazine derivative.[15][16][17]
-
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][18][19]
-
Materials: 96-well plates, cancer cell lines, cell culture medium, test compounds (phenothiazine/phenoxazine derivatives), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][2][18][19]
-
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) of a compound can be determined relative to a standard with a known quantum yield.[4][20][21][22][23]
-
Materials: Spectrofluorometer, UV-Vis spectrophotometer, quartz cuvettes, test compound, a standard fluorophore with a known quantum yield (e.g., quinine sulfate, fluorescein), solvent.
-
Procedure:
-
Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the test and standard samples.
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield of the test sample (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (m_test / m_std) * (η_test^2 / η_std^2) where Φ_std is the quantum yield of the standard, m_test and m_std are the slopes of the linear fits for the test and standard samples, respectively, and η is the refractive index of the solvent.[4][22][23]
-
Visualizing Mechanisms of Action and Experimental Workflows
Signaling Pathways
Phenothiazine and phenoxazine derivatives exert their anticancer effects by modulating various intracellular signaling pathways. A key pathway implicated in the action of many of these compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[24][25][26][27][28]
Experimental Workflow for Anticancer Drug Evaluation
The evaluation of potential anticancer drugs, such as phenothiazine and phenoxazine derivatives, follows a structured workflow from initial screening to more detailed mechanistic studies.
Conclusion
Phenothiazine and phenoxazine derivatives represent two versatile classes of heterocyclic compounds with significant and distinct applications in medicine and materials science. While phenothiazines have a well-established history as CNS-acting drugs and are now being explored for their anticancer and photodynamic therapy potential, phenoxazines are proving to be exceptional candidates for the development of fluorescent probes and optoelectronic materials, alongside their own promising anticancer activities.
This comparative guide highlights the key differences and similarities between these two scaffolds, providing a foundation for researchers to make informed decisions in the design and development of novel derivatives. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds, while the visualized signaling pathway and experimental workflow provide a conceptual framework for their investigation. Future research focused on direct comparative studies will be invaluable in further elucidating the structure-activity relationships and unlocking the full potential of these remarkable molecules.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Potential antitumor mechanisms of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. iss.com [iss.com]
- 22. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 28. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Properties of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antioxidant properties of various phenothiazine derivatives, supported by experimental data from peer-reviewed literature. Phenothiazine and its analogs are a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including significant antioxidant potential that makes them promising candidates for mitigating oxidative stress-related diseases.[1]
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of phenothiazine derivatives is commonly evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[2]
Table 1: DPPH Radical Scavenging Activity of Phenothiazine Derivatives
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
| Compound | IC50 (µg/mL) | Standard | IC50 (µg/mL) | Reference |
| 6e (dimethoxy substituted) | 16.98 ± 0.69 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
| 6d (methoxy substituted) | 18.21 ± 0.81 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
| 6i (hydroxyl substituted) | 18.74 ± 0.44 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
| 6a (chloro substituted) | 19.52 ± 1.04 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
| 6g (fluoro substituted) | 20.17 ± 0.52 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
| 6c (bromo substituted) | 21.01 ± 0.70 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
| 6h (chloro substituted) | 22.38 ± 0.64 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
| 6f (fluoro substituted) | 22.91 ± 0.92 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
| 6b (bromo substituted) | 23.46 ± 1.15 | Ascorbic Acid | 10.52 ± 0.13 | [3] |
Table 2: ABTS Radical Scavenging Activity of Phenothiazine Derivatives
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the total antioxidant capacity of compounds.
| Compound | IC50 (µM) | Standard | IC50 (µM) | Reference |
| Data Not Available | - | - | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Phenothiazine Derivatives
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
| Compound | Antioxidant Power (Trolox Equivalents) | Standard | Antioxidant Power | Reference |
| Data Not Available | - | - | - |
Note: The absence of data in Tables 2 and 3 indicates that these specific quantitative measures for a series of phenothiazine derivatives were not available in the searched literature. Many studies confirm the use of these assays but do not provide comparative IC50 or equivalent values in their abstracts or accessible tables.[1][4][5][6]
Structure-Activity Relationship
The antioxidant activity of phenothiazine derivatives is significantly influenced by their chemical structure. The presence of electron-donating groups on the phenothiazine ring system generally enhances antioxidant activity.[4] For instance, derivatives with methoxy, dimethoxy, and hydroxyl substitutions (compounds 6e, 6d, and 6i in Table 1) have demonstrated potent antioxidant activity.[3] One study highlighted that a phenothiazine derivative containing a 4-amino-2-methoxyphenol moiety exhibited stronger antioxidant activity than the standard antioxidant butylated hydroxyanisole (BHA).[1]
Mechanisms of Antioxidant Action
Phenothiazine derivatives exert their antioxidant effects through several mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals. The core mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenothiazine molecule donates a hydrogen atom from its secondary amine group to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): The phenothiazine molecule donates an electron to a free radical, forming a phenothiazine radical cation.
-
Radical Adduct Formation (RAF): A free radical can attack the aromatic ring of the phenothiazine molecule, forming a stable adduct.
In aqueous solutions, phenothiazine is considered an excellent antioxidant, while in lipid media, it may exhibit pro-oxidant properties due to the formation of a stable and potentially toxic phenothiazinyl radical.[7]
Caption: Key antioxidant mechanisms of phenothiazine derivatives.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (phenothiazine derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test samples: Prepare various concentrations of the phenothiazine derivatives and the standard antioxidant in methanol.
-
Reaction: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate. Then, add a smaller volume of the test sample or standard solution (e.g., 10 µL) to the wells. A control well should contain the solvent instead of the antioxidant.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The antioxidant capacity is measured by the decolorization of the ABTS•+ solution.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a specific volume of the diluted ABTS•+ solution (e.g., 1 mL) to a cuvette, followed by a small volume of the test compound or standard (e.g., 10 µL).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v). Warm the reagent to 37°C before use.
-
Reaction: Add a large volume of the FRAP reagent (e.g., 1.5 mL) to a cuvette, and then add a small volume of the test compound or standard (e.g., 50 µL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is typically expressed as µmol Fe²⁺ equivalents per gram or µmol of the compound.
Caption: A generalized workflow for antioxidant capacity assays.
Conclusion
Phenothiazine derivatives represent a versatile class of compounds with significant, structurally dependent antioxidant properties. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals. Further investigations are warranted to explore the full therapeutic potential of these compounds in combating oxidative stress-mediated pathologies. Specifically, more comprehensive studies reporting quantitative data from a standardized set of assays like ABTS and FRAP would be beneficial for more direct comparisons across different derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of Phenothiazine-Based Sensors in Neurotransmitter Detection
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the cross-reactivity of sensors based on the 7-methoxy-3H-phenothiazin-3-one scaffold and related phenothiazine derivatives for the detection of key neurotransmitters. While specific quantitative data for this compound remains limited in publicly available literature, this document synthesizes existing knowledge on analogous phenothiazine-based electrochemical sensors to provide a performance benchmark. The guide also presents detailed experimental protocols for evaluating sensor selectivity and visualizes the underlying signaling pathways and experimental workflows.
Performance Comparison: Phenothiazine-Based Sensors vs. Alternatives
Electrochemical sensors leveraging phenothiazine and its derivatives are a promising avenue for neurotransmitter detection due to their inherent redox properties. The core mechanism often involves the electrochemical oxidation of the phenothiazine moiety, which can be modulated by the presence of the target analyte. However, a critical performance metric for any biosensor is its selectivity—the ability to detect the target analyte without interference from other structurally similar or co-existing molecules.
In the context of neurotransmitter sensing in biological fluids, common interferents include ascorbic acid (AA), uric acid (UA), and other structurally related neurotransmitters like dopamine (DA) and serotonin (5-HT). The following table summarizes the typical cross-reactivity profile of a generic phenothiazine-based electrochemical sensor compared to other common sensing platforms. The data presented is a qualitative synthesis from various studies on phenothiazine-based electrochemical sensors.
| Sensor Platform | Target Analyte | Common Interferents | Typical Interference Level | Alternative Sensing Methods |
| Phenothiazine-Based Sensor | Dopamine (DA) | Ascorbic Acid (AA) | Moderate to High | Nafion-coated electrodes, Enzyme-based sensors[1][2] |
| Uric Acid (UA) | Moderate | Carbon nanotube-modified electrodes[3] | ||
| Serotonin (5-HT) | Low to Moderate | Molecularly imprinted polymers[4] | ||
| Enzyme-Based Biosensor (e.g., Tyrosinase) | Dopamine (DA) | Ascorbic Acid (AA) | Low | Chemically modified electrodes |
| Uric Acid (UA) | Low | Aptamer-based sensors | ||
| Catecholamines | High | High-Performance Liquid Chromatography (HPLC) | ||
| Carbon Nanotube (CNT) Modified Electrode | Dopamine (DA) | Ascorbic Acid (AA) | Low to Moderate | Graphene-based sensors |
| Uric Acid (UA) | Low to Moderate | Metal-organic frameworks (MOFs) | ||
| Serotonin (5-HT) | Moderate | Plasmonic sensors | ||
| Molecularly Imprinted Polymer (MIP) Sensor | Dopamine (DA) | Ascorbic Acid (AA) | Very Low | Enzyme-based sensors |
| Uric Acid (UA) | Very Low | Electrochemical aptasensors | ||
| Structural Analogs | Low | Surface-Enhanced Raman Spectroscopy (SERS) |
Experimental Protocols
To ensure the reliability and validity of sensor performance data, standardized experimental protocols are crucial. The following sections detail the methodologies for assessing the cross-reactivity of phenothiazine-based electrochemical sensors.
Protocol for Evaluating Sensor Selectivity
This protocol outlines the steps to determine the selectivity of a this compound-based sensor against common interferents.
1. Materials and Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions (10 mM) of the primary analyte (e.g., Dopamine)
-
Stock solutions (100 mM) of potential interfering species (e.g., Ascorbic Acid, Uric Acid, Serotonin, Glucose, etc.)
-
Working electrode (e.g., Glassy Carbon Electrode modified with the phenothiazine sensor)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
2. Electrode Preparation and Baseline Measurement:
-
Prepare the modified working electrode according to the specific fabrication protocol.
-
Record the baseline electrochemical response (e.g., cyclic voltammetry or differential pulse voltammetry) of the modified electrode in a cell containing only PBS.
3. Amperometric Response to the Primary Analyte:
-
Add a known concentration of the primary analyte (e.g., 100 µM Dopamine) to the electrochemical cell.
-
Record the electrochemical signal. This will serve as the primary response (I_analyte).
4. Interference Study:
-
To a fresh PBS solution, add a high concentration of a single interfering species (e.g., 1 mM Ascorbic Acid).
-
Record the electrochemical response (I_interferent_only).
-
In a separate experiment, add the primary analyte (e.g., 100 µM Dopamine) to the solution already containing the high concentration of the interfering species.
-
Record the electrochemical response (I_mixed).
5. Data Analysis:
-
Calculate the percentage of interference using the following formula: % Interference = [(I_mixed - I_analyte) / I_analyte] * 100
-
A low percentage of interference indicates high selectivity.
-
Repeat the interference study for all potential interfering species.
6. Reporting:
-
Summarize the results in a table, clearly indicating the concentrations of the analyte and interferents, and the calculated percentage of interference for each.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved in the function and evaluation of phenothiazine-based sensors.
Caption: Electrochemical detection mechanism of a phenothiazine-based sensor.
Caption: Workflow for assessing the cross-reactivity of electrochemical sensors.
References
- 1. Selectivity coefficients for amperometric sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latest Trends in Electrochemical Sensors for Neurotransmitters: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical Sensors for Detection of Neurotransmitters | Future Approaches to Electrochemical Sensing of Neurotransmitters | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Evaluating the Antitumor Activity of Phenoxazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxazine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad pharmacological potential.[1] Notably, their antitumor activities have been a key area of research, with numerous studies demonstrating their efficacy against various cancer types.[2][3][4] This guide provides an objective comparison of the antitumor performance of different phenoxazine compounds, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the evaluation and development of this promising class of therapeutic agents.
Comparative Antitumor Activity: An Overview
The cytotoxic potential of phenoxazine derivatives varies significantly based on their structural modifications. While the core phenoxazine structure may have limited activity, the addition of functional groups can dramatically enhance its anticancer efficacy. The well-known chemotherapeutic agent, Actinomycin D, which contains a phenoxazine ring, inhibits transcription by intercalating into DNA.[2] Newer synthetic derivatives have been shown to be effective against a range of cancer cell lines, including those from breast, colon, lung, and liver cancers.[3][5]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected phenoxazine compounds against various human cancer cell lines, with established chemotherapy agents included for reference.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Phx-1 (2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one) | Neuroblastoma (NB-1) | 20 | Induces Apoptosis & Necrosis[6] |
| Phx-3 (2-aminophenoxazine-3-one) | Neuroblastoma (NB-1) | 0.5 | Induces Apoptosis & Necrosis[6] |
| Colon Cancer (COLO201) | 6-12 | Induces Apoptosis[6] | |
| HTLV-1 Leukemia (MT-1) | <10 µg/mL | Induces Apoptosis, Cell Cycle Arrest[7] | |
| Benzo[a]phenoxazine C9 | Colorectal Cancer (RKO) | ~2.5 | Lysosomal Membrane Permeabilization[3] |
| Breast Cancer (MCF7) | ~3.0 | Lysosomal Membrane Permeabilization[3] | |
| Benzo[a]phenoxazine A36 | Colorectal Cancer (RKO) | ~1.5 | Lysosomal Membrane Permeabilization[3] |
| Breast Cancer (MCF7) | ~2.0 | Lysosomal Membrane Permeabilization[3] | |
| Actinomycin D (Reference) | Various | Nanomolar range | DNA Intercalation, Transcription Inhibition[2] |
| Doxorubicin (Reference) | Various | Low micromolar range | DNA Intercalation, Topoisomerase II Inhibition |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower values indicate higher potency.
Mechanisms of Antitumor Action
Phenoxazine derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile scaffold for drug design. Key mechanisms include:
-
Induction of Apoptosis: Many phenoxazine compounds trigger programmed cell death, or apoptosis, in cancer cells.[8] This can occur through both caspase-dependent and independent pathways.[8] For example, Phx-1 and Phx-3 have been shown to induce apoptosis in neuroblastoma and leukemia cells.[6][7]
-
Lysosomal Dysfunction: A novel mechanism identified for benzo[a]phenoxazine derivatives involves the targeting of lysosomes. These compounds accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP), release of cathepsins, and subsequent cell death.[3][9]
-
Inhibition of Signaling Pathways: Certain hydrophobic phenoxazines have been found to shut down the critical Akt/mTOR/p70S6K signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.[2]
-
G-Quadruplex Stabilization: Some phenoxazine derivatives can bind to and stabilize G-quadruplex (G4) structures in telomeres and promoter regions of oncogenes.[5] This stabilization inhibits the activity of telomerase and transcription of cancer-promoting genes, leading to cell death.[5]
Figure 1. Diverse mechanisms of antitumor action for phenoxazine compounds.
Experimental Protocols
The evaluation of antitumor activity relies on a set of standardized in vitro assays. Below are the detailed methodologies for two key experiments.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2. Experimental workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenoxazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3. Logical relationship diagram for apoptosis detection via flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the phenoxazine compound at a predetermined concentration (e.g., IC50) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL2 channel to quantify the different cell populations.
References
- 1. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Methoxy-3H-phenothiazin-3-one and Commercial Fluorescent Dyes for Cellular and Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 7-methoxy-3H-phenothiazin-3-one against a selection of widely used commercial fluorescent dyes. The aim is to offer an objective comparison of their performance characteristics, supported by available data, to aid in the selection of the most suitable dye for specific research applications, particularly in the realm of cellular and enzymatic assays.
Overview of this compound
This compound, also known as Resorufin methyl ether, is a phenothiazine-based compound. Its core structure is closely related to resorufin, a well-established and highly fluorescent dye. The presence of the methoxy group can influence its chemical and photophysical properties, potentially affecting its utility as a fluorescent probe. This guide will compare its known characteristics with those of established dyes like Resorufin, the pro-fluorescent Amplex® Red, and probes for reactive oxygen species (ROS) such as MitoSOX™ Red and CellROX™ Deep Red.
Comparative Data of Fluorescent Dyes
The following table summarizes the key photophysical and chemical properties of this compound and the selected commercial dyes. This data has been compiled from various scientific resources and manufacturer's specifications.
| Property | This compound | Resorufin | Amplex® Red | MitoSOX™ Red | CellROX™ Deep Red |
| Excitation Max (nm) | ~571 | ~571[1] | (pro-fluorescent) | ~510[2][3] | ~644[4] |
| Emission Max (nm) | ~584 | ~585[5] | ~585 (as Resorufin) | ~580[2][3] | ~665[4] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 65,000 | ~73,000 | N/A | Not specified | Not specified |
| Quantum Yield (Φ) | Not specified | 0.75[6][7] | N/A (product is fluorescent) | Not specified | Not specified |
| Application | Fluorometric cytochrome P450 substrate | General fluorescent probe, product of enzymatic reactions | H₂O₂ detection, enzyme assays | Mitochondrial superoxide indicator | Cellular oxidative stress detection[4] |
| Cell Permeability | Cell-permeant | Cell-permeant | Cell-permeant | Cell-permeant | Cell-permeant[4] |
Experimental Protocols
To facilitate a direct comparison of these dyes in a laboratory setting, the following standardized protocols are provided.
Determination of Photophysical Properties
3.1.1. Measurement of Molar Extinction Coefficient
-
Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of each dilution at the dye's absorption maximum using a UV-Vis spectrophotometer.
-
Plot the absorbance values against the concentration of the dye.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
3.1.2. Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined using a reference dye with a known quantum yield and similar spectral properties (e.g., Rhodamine 101 in ethanol, Φ = 1.0).
-
Prepare a series of five dilutions for both the test dye and the reference dye in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the reference dye.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the reference dye.
-
The quantum yield (Φ_sample) of the test dye is calculated using the following equation:
Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
where Φ_ref is the quantum yield of the reference, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
3.1.3. Assessment of Photostability
-
Prepare a solution of the dye in the desired buffer at a concentration that gives a strong fluorescence signal (e.g., 1 µM).
-
Place the solution in a quartz cuvette and expose it to a constant, high-intensity light source (e.g., the light source of a fluorometer or a dedicated photobleaching setup).
-
Measure the fluorescence intensity of the sample at regular intervals over a prolonged period (e.g., 30-60 minutes).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A "dark control" sample, kept in the dark and measured at the same intervals, should be used to account for any chemical degradation.[8]
Cellular Staining and Imaging
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Prepare a working solution of the fluorescent dye in a cell culture medium or a suitable buffer (e.g., HBSS). The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the dye-containing solution for a specific period (e.g., 15-30 minutes) at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove any unbound dye.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the dye's excitation and emission wavelengths.
In Vitro Enzymatic Assay (e.g., Horseradish Peroxidase Activity)
This protocol is adapted for the comparison of pro-fluorescent probes like Amplex® Red and can be modified for this compound if it acts as a substrate for a particular enzyme.
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Prepare a working solution of the dye (e.g., 100 µM Amplex® Red) and horseradish peroxidase (HRP) (e.g., 0.2 U/mL) in the reaction buffer.
-
Prepare a series of hydrogen peroxide (H₂O₂) standards in the reaction buffer.
-
In a 96-well plate, add 50 µL of the H₂O₂ standards or your experimental sample.
-
Add 50 µL of the dye/HRP working solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent product (e.g., resorufin).
-
Generate a standard curve by plotting the fluorescence intensity against the H₂O₂ concentration.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Determining Photophysical Properties.
Caption: General Workflow for Cellular Staining and Imaging.
References
- 1. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. CellROX Deep Red Reagent, for oxidative stress detection | LabX.com [labx.com]
- 5. Resorufin (CAS 635-78-9) | Abcam [abcam.com]
- 6. The excited-state interaction of resazurin and resorufin with amines in aqueous solutions. Photophysics and photochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3 Important Photostability Testing Factors [sampled.com]
A Comparative Analysis of Phenothiazine-Based Inhibitors: Efficacy and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various phenothiazine-based inhibitors across different biological targets. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in research and development.
Phenothiazines, a class of tricyclic compounds, have a long history in medicine, initially recognized for their antipsychotic properties.[1][2] Their mechanism of action often involves the antagonism of dopamine receptors, but a growing body of evidence reveals their inhibitory effects on a diverse range of other biological targets, leading to their investigation as potential anticancer, antiviral, and antimicrobial agents.[1][3][4] This guide focuses on a comparative evaluation of the inhibitory efficacy of different phenothiazine derivatives, providing a valuable resource for researchers exploring their therapeutic potential.
Comparative Efficacy in Oncology
Phenothiazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes crucial for cancer progression.[5][6] Their multifaceted mechanisms of action include the induction of apoptosis, disruption of cell cycle progression, and inhibition of key enzymes involved in cancer cell survival.[3][6]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several phenothiazine derivatives against a panel of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoperazine | PC-3 (Prostate) | 6.67 | [5] |
| Trifluoperazine | Ca922 (Oral) | 14 | [7] |
| Fluphenazine | MDA-MB-231 (Breast) | Not explicitly stated, but potent | [8] |
| Fluphenazine Mustard | MDA-MB-231 (Breast) | More potent than Fluphenazine | [8] |
| A4 (Trifluoperazine derivative) | Ca922 (Oral) | 4.9 | [7] |
| DPT-1 (Diazaphenothiazine) | A549 (Lung) | 1.526 ± 0.004 | [6] |
| DPT-2 (Diquinothiazine) | A549 (Lung) | 3.447 ± 0.054 | [6] |
| PP (PEGylated phenothiazine) | HeLa (Cervical) | 229.1 | [9] |
| PP (PEGylated phenothiazine) | MeWo (Skin) | 251.9 | [9] |
| PPO (PEGylated phenothiazine) | HepG2 (Liver) | 161.3 | [9] |
| PPO (PEGylated phenothiazine) | MCF7 (Breast) | 131.7 | [9] |
Inhibition of Calmodulin
Calmodulin (CaM) is a key calcium-binding protein that regulates a multitude of cellular processes, and its inhibition has been implicated in the therapeutic effects of some phenothiazines.[8][10] The inhibitory potency of phenothiazines against calmodulin can be quantified by their IC50 values.
| Phenothiazine Derivative | Assay | IC50 (µM) | Reference |
| Fluphenazine | Fluorescence Polarization | Submicromolar | [8] |
| Fluphenazine Mustard | Fluorescence Polarization | Submicromolar | [8] |
| Trifluoperazine | Not specified | 2 x 10-7 M (on acetylcholine-evoked secretion) | [4] |
Antagonism of Dopamine Receptors
The primary pharmacological action of many phenothiazines is the blockade of dopamine receptors, particularly the D2 subtype.[2] This activity is responsible for their antipsychotic effects. The binding affinities of various phenothiazines to dopamine D2 receptors are presented below as Ki values, which represent the dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity.
| Phenothiazine Derivative | Receptor | Ki (nM) | Reference |
| Levomepromazine | Dopamine D2 | Not explicitly stated, but high affinity | [6] |
| Chlorpromazine | Dopamine D2 | Not explicitly stated, but high affinity | [6] |
| Fluphenazine | Dopamine D2 | Not explicitly stated, but high affinity | [6] |
| Perphenazine | Dopamine D2 | Not explicitly stated, but high affinity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of phenothiazine-based inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1000 cells per well) and allowed to adhere for 24 hours.[8]
-
Compound Treatment: Cells are treated with various concentrations of the phenothiazine inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[8]
-
MTT Incubation: MTT solution is added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the phenothiazine inhibitor for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[8]
Calmodulin Inhibition Assay (Fluorescence Polarization)
This assay measures the displacement of a fluorescently labeled calmodulin-binding peptide by an inhibitor.[8]
-
Reaction Mixture: A reaction mixture is prepared containing calmodulin, a fluorescein-labeled calmodulin-binding peptide (e.g., derived from plasma membrane Ca2+/ATPase), and a suitable buffer.[8]
-
Inhibitor Addition: The phenothiazine inhibitor is added at various concentrations.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the sample is measured. When the fluorescent peptide is bound to calmodulin, it has a high polarization value. Displacement by the inhibitor leads to a decrease in polarization.[8]
-
IC50 Determination: The IC50 value is determined from the dose-dependent decrease in fluorescence polarization.
Dynamin GTPase Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.[5][9]
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains purified dynamin, GTP, and a suitable buffer.[9]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a fixed period.
-
Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent (e.g., EDTA).[9]
-
Phosphate Detection: A colorimetric reagent, such as malachite green, is added to detect the released inorganic phosphate. The intensity of the color developed is proportional to the amount of Pi.[5][9]
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 590-650 nm).[3]
Dopamine D2 Receptor Binding Assay (Radioligand Binding)
This assay measures the ability of a compound to displace a radiolabeled ligand from the dopamine D2 receptor.
-
Membrane Preparation: Membranes expressing the dopamine D2 receptor are prepared from cell lines or tissue homogenates.[7]
-
Assay Incubation: The membranes are incubated in a 96-well plate with a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the phenothiazine inhibitor.[7]
-
Filtration: The incubation is terminated by rapid filtration through a filter mat to separate the bound and free radioligand. The filters are then washed to remove non-specifically bound radioligand.[7]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand, is determined. This can be converted to a Ki value using the Cheng-Prusoff equation.[11]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway affected by phenothiazines and a typical experimental workflow.
Caption: Phenothiazine Anticancer Signaling Pathway
Caption: Cell Viability (MTT) Assay Workflow
References
- 1. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Rapid purification of native dynamin I and colorimetric GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 7-methoxy-3H-phenothiazin-3-one
This guide provides a comparative overview of validated analytical methods applicable to the quantification of 7-methoxy-3H-phenothiazin-3-one, a phenothiazine derivative. While specific validated methods for this particular compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar phenothiazine compounds, such as chlorpromazine, promethazine, and prochlorperazine. The principles and methodologies described herein are readily adaptable for the analysis of this compound, providing a robust starting point for researchers, scientists, and drug development professionals.
The two primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, both widely employed in pharmaceutical analysis for their accuracy, precision, and reliability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high resolution and sensitivity for the quantification of individual components in a mixture. Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenothiazine derivatives.
Experimental Protocol: RP-HPLC Method
This protocol is a generalized procedure based on validated methods for phenothiazine analysis.[1][2][3][4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade/deionized).
-
Phosphate buffer or Ammonium acetate buffer.
-
Reference standard of the analyte (e.g., this compound).
-
Sample for analysis (e.g., pharmaceutical formulation).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). A common starting ratio is 50:50 (v/v).[5] The pH of the buffer should be optimized to ensure the analyte is in a suitable ionic state for retention and separation.
-
Column Temperature: Ambient or controlled (e.g., 20°C).[1][2]
-
Detection Wavelength: The wavelength of maximum absorbance for the analyte, typically in the range of 250-260 nm for phenothiazines.[1][4]
-
Injection Volume: 20 µL.[3]
4. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.
5. Sample Preparation:
-
For solid dosage forms, accurately weigh and crush a representative number of units.
-
Dissolve a portion of the powdered sample in the mobile phase.
-
Sonicate and/or vortex to ensure complete dissolution of the analyte.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
6. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used for the quantification of phenothiazine derivatives. These values provide a benchmark for the expected performance of a method adapted for this compound.
| Parameter | Promethazine[1][6] | Chlorpromazine & Trihexiphenidyl[2] | Prochlorperazine Maleate[4] | Perphenazine & Amitriptyline[7] |
| Linearity Range | Studied Range | 60-140 µg/mL (Chlorpromazine) | 100–150 µg/mL | 6-14 µg/mL (Perphenazine) |
| Correlation Coefficient (r²) | > 0.999 | 0.998 (Chlorpromazine) | 0.999 | 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL | - | 1.76 µg/mL | 0.4 µg/mL (Perphenazine) |
| Limit of Quantification (LOQ) | 0.07 µg/mL | - | 5.35 µg/mL | 0.12 µg/mL (Perphenazine) |
| Accuracy (% Recovery) | 100.06 - 100.08% | 99.58 - 100.45% | 99 - 101% | 100.415% (Perphenazine) |
| Precision (%RSD) | 0.29 - 0.36% | < 2% | < 2% | < 2% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to HPLC. It is often used for the routine quality control of pharmaceutical formulations where the analyte is the only component that absorbs light at a specific wavelength.
Experimental Protocol: UV-Vis Spectrophotometric Method
This protocol is a generalized procedure based on validated methods for phenothiazine analysis.[8][9][10]
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Solvent (e.g., water, methanol, or a suitable buffer solution).[8]
-
Reference standard of the analyte.
-
Sample for analysis.
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution over a UV-Vis range (e.g., 200-400 nm) to identify the wavelength at which maximum absorbance occurs.
4. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
Perform serial dilutions to prepare a series of calibration standards with known concentrations.
5. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in the solvent.
-
Filter the solution if necessary to obtain a clear solution.
-
Dilute the sample solution to a concentration that falls within the linear range of the calibration curve.
6. Analysis:
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance against concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Data Presentation: UV-Vis Spectrophotometric Method Validation Parameters
The following table summarizes typical validation parameters for UV-Vis spectrophotometric methods used for the quantification of phenothiazine derivatives.
| Parameter | Chlorpromazine Hydrochloride[8] | Various Phenothiazines[9] | Trifluoperazine[11] |
| Linearity Range | 10-50 µg/mL | 0.02-8.0 µg/mL (depending on derivative) | 2-12 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established | Good linearity reported | Not explicitly stated, but linearity was established |
| Molar Absorptivity | Not provided | Not provided | Not provided |
| Accuracy (% Recovery) | Not explicitly stated, but accuracy was validated | 96.28 - 103.24% | Not provided |
| Precision (%RSD) | Not explicitly stated, but reproducibility was validated | Not provided | Not provided |
Method Comparison
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (can separate analyte from impurities and other compounds) | Low (measures total absorbance at a specific wavelength) |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Speed | Slower (due to chromatographic separation) | Faster |
| Cost (Instrument & Consumables) | Higher | Lower |
| Complexity | More complex (requires skilled operator) | Simpler |
| Application | R&D, stability studies, analysis of complex mixtures | Routine QC of pure substances or simple formulations |
Mandatory Visualization
The following diagram illustrates a general workflow for the quantification of an active pharmaceutical ingredient (API) in a tablet formulation using HPLC.
Caption: General workflow for HPLC quantification of an API in a tablet formulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iosrphr.org [iosrphr.org]
- 3. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-methoxy-3H-phenothiazin-3-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the closely related parent compound, phenothiazine, and established best practices for the disposal of hazardous laboratory chemicals. Phenothiazine is known to be harmful if swallowed, may cause skin sensitization, and is very toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the potential hazards associated with this compound. The following table summarizes key safety information extrapolated from data on phenothiazine.
| Hazard Classification | Handling and Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Oral Toxicity | Avoid ingestion. Do not eat, drink, or smoke in areas where the chemical is handled. | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Skin Sensitization | Avoid skin contact. Wear appropriate protective gloves, a lab coat, and safety goggles. | If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention. |
| Aquatic Toxicity | Prevent release to the environment. All waste must be collected and disposed of as hazardous waste. | In case of an accidental spill, contain the material and prevent it from entering drains or waterways. Follow your institution's spill cleanup protocol for hazardous materials. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal workflow is critical for safety and regulatory compliance. The following diagram outlines the decision-making process and necessary actions for the disposal of this compound.
Figure 1. A workflow diagram illustrating the proper disposal procedure for this compound.
Detailed Methodologies for Key Disposal Steps
1. Waste Minimization: Before beginning any experiment, researchers should aim to minimize the generation of hazardous waste. This can be achieved by:
-
Carefully calculating the required amounts of this compound to avoid excess.
-
Considering the use of smaller-scale experimental setups where feasible.
2. Waste Collection:
-
Container Selection: Use a chemically resistant container (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid. The container must be compatible with this compound.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent dangerous reactions.
3. Waste Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of any potential vapors.
4. Final Disposal:
-
EHS Coordination: All disposal of this compound must be coordinated through your institution's EHS department.[3] They will arrange for pickup by a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[1][4] This is to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
